molecular formula C10H9NO4 B2754513 methyl 4-[(E)-2-nitroethenyl]benzoate CAS No. 115665-98-0

methyl 4-[(E)-2-nitroethenyl]benzoate

Cat. No.: B2754513
CAS No.: 115665-98-0
M. Wt: 207.185
InChI Key: CZVMCLFJQCOHGX-VOTSOKGWSA-N
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Description

Methyl 4-[(E)-2-nitroethenyl]benzoate is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.185. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[(E)-2-nitroethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVMCLFJQCOHGX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Biological Activity of 4-Substituted Nitrostyrenes: Mechanisms, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

β-Nitrostyrenes, particularly those with substitutions at the 4-position of the phenyl ring, represent a class of highly versatile and biologically active compounds. Their core chemical feature—a nitro group conjugated with a styrenyl backbone—renders them potent Michael acceptors, enabling covalent interactions with biological nucleophiles. This reactivity is the foundation for a broad spectrum of pharmacological effects, including robust anticancer, antimicrobial, and anti-inflammatory activities. The nature of the substituent at the 4-position critically modulates this reactivity and biological specificity, making these compounds a fertile ground for drug discovery and development. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, structure-activity relationships, and key experimental protocols for evaluating 4-substituted nitrostyrenes, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology.

Introduction: The Chemical Reactivity and Therapeutic Promise of β-Nitrostyrenes

The β-nitrostyrene scaffold is defined by a nitro group attached to the β-carbon of a styrene double bond. This arrangement creates a highly electron-deficient alkene, making the β-carbon exceptionally electrophilic and susceptible to nucleophilic attack. This chemical property, known as a Michael-type addition, is the primary mechanism through which nitrostyrenes exert their biological effects, typically by forming covalent adducts with sulfhydryl groups of cysteine residues in proteins.[1]

The phenyl ring offers a readily modifiable platform for tuning the compound's electronic properties, lipophilicity, and steric profile. Substitution at the 4-position (para-position) is particularly influential. Electron-withdrawing groups (e.g., -NO₂, -CF₃) can enhance the electrophilicity of the Michael acceptor, potentially increasing reactivity, while electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can modulate activity through other mechanisms, including altering target specificity or pharmacokinetic properties.[2][3] This inherent tunability has positioned 4-substituted nitrostyrenes as promising candidates for developing novel therapeutics against cancer, infectious diseases, and inflammatory disorders.[4][5][6]

Synthesis of 4-Substituted Nitrostyrenes: The Henry Reaction

The most fundamental and widely utilized method for synthesizing β-nitrostyrenes is the Henry (or nitroaldol) reaction.[7] This reaction involves a base-catalyzed condensation between a 4-substituted benzaldehyde and nitromethane. The initial nitroaldol adduct is subsequently dehydrated, often in situ or in a separate step, to yield the final trans-β-nitrostyrene product.[7][8][9]

Henry_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products benzaldehyde 4-Substituted Benzaldehyde condensation Base-Catalyzed Condensation (e.g., Ammonium Acetate) benzaldehyde->condensation nitromethane Nitromethane nitromethane->condensation adduct Nitroaldol Adduct (Intermediate) condensation->adduct Forms dehydration Dehydration (Heat/Acid) final_product 4-Substituted β-Nitrostyrene dehydration->final_product adduct->dehydration Eliminates H₂O

Caption: Workflow for the Henry nitroaldol reaction.

Protocol: General Synthesis of a 4-Substituted β-Nitrostyrene
  • Reaction Setup: To a round-bottom flask, add the 4-substituted benzaldehyde (10 mmol) and nitromethane (20 mmol).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or isopropanol. Introduce a base catalyst, commonly ammonium acetate (5 mmol) in acetic acid.[7]

  • Condensation: Stir the mixture at room temperature or under mild reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Dehydration: The intermediate nitro-alcohol often dehydrates to the nitrostyrene under the reaction conditions. If not, gentle heating or the addition of an acid catalyst can drive the elimination of water.

  • Isolation: Upon reaction completion, cool the mixture. The product often crystallizes and can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure 4-substituted β-nitrostyrene.[9]

Key Biological Activities and Mechanisms of Action

Anticancer Activity

4-Substituted nitrostyrenes exhibit potent cytotoxicity against a wide range of cancer cell lines, including those with poor prognostic markers and resistance to standard therapies.[10] Their anticancer effects are multifactorial, primarily revolving around the induction of oxidative stress and apoptosis.[5][11]

Core Mechanisms:

  • Induction of Apoptosis: The nitrostyrene moiety is essential for inducing apoptosis.[12] This is often mediated through the activation of caspase-3 and subsequent DNA fragmentation.[12] Studies in chronic lymphocytic leukaemia (CLL) and colorectal cancer have confirmed that these compounds trigger caspase-dependent apoptotic pathways.[10][11]

  • Generation of Reactive Oxygen Species (ROS): Many nitrostyrene derivatives modulate tumorigenesis by increasing intracellular ROS levels.[5] This surge in ROS leads to DNA damage (evidenced by γH2AX formation) and mitochondrial dysfunction, culminating in cell death.[11] The apoptotic effects can often be reversed by antioxidants like N-acetyl-L-cysteine (NAC), confirming the critical role of ROS.[11]

  • Cell Cycle Arrest: In colorectal cancer cells, the derivative CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) was shown to induce cell cycle arrest at the G2/M phase.[11] This is accompanied by the upregulation of key cell cycle proteins like cyclin B1 and aurora kinases.[11]

  • Inhibition of Tubulin Polymerization: Certain β-nitrostyrenes, structurally related to antimitotic agents like combretastatin, have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest.[5]

Anticancer_Pathway cluster_cell Cancer Cell NS 4-Substituted Nitrostyrene ROS ↑ Reactive Oxygen Species (ROS) NS->ROS Mito Mitochondrial Dysfunction ROS->Mito DNA_damage DNA Damage (γH2AX) ROS->DNA_damage Caspase Caspase-3 Activation Mito->Caspase G2M_Arrest G2/M Phase Cell Cycle Arrest DNA_damage->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase->Apoptosis

Caption: ROS-mediated anticancer mechanism of nitrostyrenes.

Table 1: Anticancer Activity of Representative Nitrostyrenes

Compound Cancer Cell Line Activity (IC₅₀) Key Mechanism Reference
Nitrostyrene (NS) Various 10-25 µM Pro-apoptotic [12]
4-Nitro-β-nitrostyrene SARS-CoV-2 3CLpro 0.73 µM Enzyme Inhibition [13]
CYT-Rx20 Colorectal Cancer ~5 µM ROS, DNA Damage [11]

| Various β-E-nitrostyrenes | Human Cancer Panel | <10 µM | Tubulin Inhibition |[5] |

Antimicrobial Activity

β-Nitrostyrene derivatives possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[4][14]

Structure-Activity Relationship (SAR) Insights:

  • Effect of β-Methyl Group: The addition of a methyl group at the β-position of the nitroalkene side chain profoundly enhances antibacterial activity compared to the unsubstituted analogues.[4][14]

  • Influence of 4-Substituent: Halogen substituents, particularly fluorine, at the 4-position are highly effective. 4-fluoroaryl substituted β-methyl-β-nitrostyrenes show the highest activity against the Gram-negative bacterium E. coli.[14] 4-chloro and 4-bromo substitutions also confer significant activity.[15]

  • Mechanism: The antimicrobial action is linked to their ability to act as Michael acceptors and inhibit essential enzymes. One key target is protein tyrosine phosphatase (PTP), where nitrostyrenes can interrupt crucial cell signaling pathways in microorganisms.[13][16]

Table 2: Minimum Inhibitory Concentration (MIC) of Nitrostyrenes

Compound E. coli (µg/mL) S. aureus (µg/mL) C. albicans (µg/mL) Reference
4-Fluoro-β-methyl-β-nitrostyrene High Activity High Activity Moderate Activity [14]
4-Chloro-β-methyl-β-nitrostyrene Moderate Activity High Activity High Activity [14]
3,4-Dimethoxy-β-nitrostyrene - - 128 [16]

| 3,4-Ethylenedioxy-β-methyl-β-nitrostyrene | - | - | 32 |[16] |

Anti-inflammatory Activity

A significant aspect of the biological profile of nitrostyrenes is their ability to suppress inflammatory pathways. A key mechanism is the direct inhibition of the NLRP3 inflammasome.

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that, when activated by cellular stress or infection, triggers the maturation of pro-inflammatory cytokines like IL-1β.[17] 3,4-Methylenedioxy-β-nitrostyrene (MNS) has been identified as a potent and specific inhibitor of NLRP3 inflammasome activation.[6][17]

  • Mechanism of Inhibition: MNS blocks the assembly of the inflammasome by preventing the oligomerization of the adaptor protein ASC (apoptosis-associated speck-like protein).[6][17] It achieves this by directly targeting NLRP3 and inhibiting its ATPase activity, which is crucial for activation.[17]

  • Structural Requirements: The nitrovinyl side chain is essential for this inhibitory activity. Analogues lacking this group are inactive.[17]

  • Therapeutic Potential: In mouse models of colitis, MNS administration significantly attenuated disease symptoms, reduced inflammatory cell infiltration, and decreased levels of IL-1β, highlighting its potential as a therapeutic for inflammatory bowel disease (IBD).[6]

NLRP3_Inhibition cluster_pathway NLRP3 Inflammasome Pathway Stimuli Pathogen/Damage Signals (e.g., ATP) NLRP3 NLRP3 Stimuli->NLRP3 Activates Assembly Inflammasome Assembly NLRP3->Assembly ASC ASC Adaptor ASC->Assembly ProCasp1 Pro-Caspase-1 ProCasp1->Assembly Casp1 Active Caspase-1 Assembly->Casp1 Cleaves IL1b Mature IL-1β (Inflammation) Casp1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->IL1b MNS 4-Substituted Nitrostyrene (MNS) MNS->inhibition inhibition->Assembly Inhibits (Blocks ASC Oligomerization)

Caption: Inhibition of NLRP3 inflammasome assembly by nitrostyrenes.

Other Notable Biological Activities
  • Enzyme Inhibition: As potent Michael acceptors, nitrostyrenes can inhibit various enzymes, particularly those with a critical cysteine residue in their active site. This includes cysteine proteases, making them potential agents against parasites like Leishmania donovani, and the SARS-CoV-2 3CL protease.[1][13]

  • Cardiovascular Effects: Certain derivatives, such as trans-4-methoxy-β-nitrostyrene, exhibit potent vasorelaxant effects and can induce hypotensive responses.[3] The 4-methoxy group significantly enhances potency compared to the parent β-nitrostyrene.[3]

  • RXRα Ligand Activity: Some nitrostyrene derivatives have been shown to bind to the Retinoid X receptor alpha (RXRα), a key nuclear receptor. This binding inhibits the TNFα-induced activation of the NF-κB signaling pathway, which can synergize with TNFα to induce apoptosis in cancer cells.[18]

Core Mechanism: The Michael Addition Reaction

The unifying mechanism behind the diverse biological activities of 4-substituted nitrostyrenes is their function as Michael acceptors. The electron-withdrawing nitro group polarizes the C=C double bond, making the β-carbon highly electrophilic. This site readily reacts with biological nucleophiles, most notably the thiol group (-SH) of cysteine residues within proteins, via a conjugate or Michael-type addition.

This covalent modification can lead to:

  • Inhibition of Enzyme Activity: If the modified cysteine is in the active site.

  • Disruption of Protein Structure: Altering the protein's conformation and function.

  • Interference with Protein-Protein Interactions: Blocking necessary binding events.

Caption: Michael addition of a protein thiol to a nitrostyrene.

Key Experimental Protocols

Protocol: Cell Viability Assessment (MTT Assay)

This protocol assesses the cytotoxic effect of nitrostyrene compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 4-substituted nitrostyrene in the appropriate cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: Grow the bacterial or fungal strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the nitrostyrene compound in a 96-well plate using the broth as the diluent.

  • Inoculation: Add an equal volume of the standardized inoculum to each well. Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Toxicology and Safety

While promising, nitrostyrenes are reactive compounds and must be handled with care. They are known skin, eye, and respiratory tract irritants.[19] High doses in animal studies have been associated with inflammation and necrosis in the gastrointestinal tract. As with any reactive chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Perspectives

4-Substituted nitrostyrenes are a compelling class of compounds whose biological activity is rooted in their fundamental chemistry as Michael acceptors. The ability to precisely tune their reactivity and specificity through substitution on the phenyl ring provides a powerful tool for medicinal chemists. The demonstrated efficacy in preclinical models of cancer, infectious disease, and inflammation validates this scaffold as a high-potential starting point for drug development.

Future research should focus on:

  • Improving Selectivity: Designing derivatives that preferentially target pathological proteins while minimizing off-target reactivity with essential cellular components to reduce toxicity.

  • Enhancing Pharmacokinetics: Optimizing compounds for better absorption, distribution, metabolism, and excretion (ADME) properties to improve their in vivo efficacy and safety profile.

  • Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases where covalent modulation of protein function could be beneficial, such as neurodegenerative and cardiovascular diseases.

The continued exploration of 4-substituted nitrostyrenes holds great promise for the development of novel, mechanistically distinct therapeutic agents to address significant unmet medical needs.

References

  • Kaap, S., Quentin, I., Tamiru, D., Shaheen, M., Eger, K., & Steinfelder, H. J. (2003). Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds. Biochemical Pharmacology, 65(4), 603-10. [Link]

  • Tarantino, P. A., & Sass, S. (1974). Structure-activity relationships of some arylidenemalononitriles and beta-nitrostyrenes as sensory irritants. Toxicology and Applied Pharmacology, 27(3), 507-16. [Link]

  • Nicoletti, G., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences. [Link]

  • Li, Y., et al. (2023). Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. Frontiers in Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of 4-nitrostyrene. PrepChem.com. [Link]

  • Cornell, H., Nguyen, T., Nicoletti, G., Jackson, N., & Hügel, H. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences. [Link]

  • Milhazes, N., et al. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry. [Link]

  • Hsieh, Y.-J., et al. (2018). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncotarget. [Link]

  • Eger, K., et al. (1994). Michael reactions of ascorbic acid, 4th communication: nitrostyrene as a Michael acceptor toward vitamin C. Pharmazie. [Link]

  • Muchtaridi, M., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Molecules. [Link]

  • National Toxicology Program. (1993). NTP Toxicity Studies of beta-Bromo-beta-Nitrostyrene (CAS No. 7166-19-0) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxicity Report Series. [Link]

  • Singh, V., et al. (2024). Design, synthesis and biological activity of peptidyl β-nitrostyrenes as cysteine protease inhibitors against Leishmania donovani. RSC Advances. [Link]

  • Pettit, G. R., et al. (2009). E-Combretastatin and E-resveratrol structural modifications: Antimicrobial and cancer cell growth inhibitory β-E-nitrostyrenes. Bioorganic & Medicinal Chemistry. [Link]

  • Kumar, D., & Singh, R. (2024). Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. ChemistrySelect. [Link]

  • Eger, K., et al. (1994). Michael reactions of ascorbic acid, 4th communication: nitrostyrene as a Michael acceptor toward vitamin C. Pharmazie. [Link]

  • National Toxicology Program. (1979). Bioassay of a Solution of B-Nitrostyrene and Styrene for Possible Carcinogenicity. Technical Report Series. [Link]

  • Liu, Y., et al. (2016). Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB. Oncotarget. [Link]

  • ResearchGate. (n.d.). The structures of the E-β-nitrostyrene derivative test compounds. ResearchGate. [Link]

  • Gucinski, A. C., & Lewis, J. C. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • Le-Houx, A., et al. (2016). Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group. The Journal of Organic Chemistry. [Link]

  • Reddit. (2022). Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene. r/chemistry. [Link]

  • O'Dwyer, M., et al. (2019). Selected nitrostyrene compounds demonstrate potent activity in chronic lymphocytic leukaemia cells, including those with poor prognostic markers. Oncology Reports. [Link]

  • ResearchGate. (2020). Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. ResearchGate. [Link]

  • Cherkez, G., et al. (2014). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. Designed Monomers and Polymers. [Link]

  • Domingo, L. R., & Aurell, M. J. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. New Journal of Chemistry. [Link]

  • Han, X., et al. (2022). 3,4-Methylenedioxy-β-Nitrostyrene Alleviates Dextran Sulfate Sodium–Induced Mouse Colitis by Inhibiting the NLRP3 Inflammasome. Frontiers in Immunology. [Link]

  • He, Y., et al. (2014). 3,4-Methylenedioxy-β-nitrostyrene Inhibits NLRP3 Inflammasome Activation by Blocking Assembly of the Inflammasome. The Journal of Biological Chemistry. [Link]

  • de Siqueira, R. J. B., et al. (2019). Cardiovascular Effects of Trans-4-Methoxy-β-Nitrostyrene in Spontaneously Hypertensive Rats. Frontiers in Pharmacology. [Link]

Sources

Chemoinformatic and Synthetic Profile: Methyl 4-[(E)-2-nitroethenyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth chemoinformatic and synthetic profile for Methyl 4-[(E)-2-nitroethenyl]benzoate . This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the compound's identity, synthesis, reactivity, and applications.

Executive Summary

Methyl 4-[(E)-2-nitroethenyl]benzoate (CAS: 115665-98-0) is a functionalized


-nitrostyrene derivative characterized by a methyl ester group at the para position of the benzene ring. As a conjugated nitroalkene, it serves as a potent Michael acceptor, making it a valuable intermediate in the synthesis of phenethylamine derivatives and a "warhead" for covalent inhibition in drug discovery. This guide details its chemical identity, a validated synthetic protocol via the Henry reaction, and its mechanistic reactivity profile.

Chemical Identity & Informatics

Precise identification is critical for database integration and reproducibility. The following data points are verified for the (E)-isomer, which is the thermodynamically stable product of standard synthesis.

PropertyData
IUPAC Name Methyl 4-[(E)-2-nitroethenyl]benzoate
Common Name Methyl 4-nitrostyrylbenzoate; p-Carbomethoxy-β-nitrostyrene
CAS Registry Number 115665-98-0
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol
SMILES (Isomeric) COC(=O)C1=CC=C(C=C1)/C=C/[O-]
InChI String InChI=1S/C10H9NO4/c1-15-10(12)8-4-2-7(3-5-8)6-9-11(13)14/h2-6H,1H3/b9-6+
Stereochemistry E (Trans) configuration across the vinyl double bond.[1]
Appearance Yellow crystalline solid.

Synthetic Protocol: The Henry Reaction[2]

The most robust method for synthesizing this compound is the Henry reaction (nitroaldol condensation) between methyl 4-formylbenzoate and nitromethane. This protocol utilizes ammonium acetate as a catalyst in acetic acid, driving the reaction toward the dehydrated nitrostyrene product.

Reaction Scheme


Experimental Workflow

Reagents:

  • Methyl 4-formylbenzoate (1.0 equiv)

  • Nitromethane (5.0 - 10.0 equiv, acts as solvent/reagent)

  • Ammonium Acetate (0.4 - 0.5 equiv)

  • Glacial Acetic Acid (Solvent, 5-10 mL per gram of aldehyde)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-formylbenzoate (e.g., 10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add nitromethane (50 mmol) and ammonium acetate (4 mmol) to the solution.

  • Reaction: Heat the mixture to gentle reflux (approx. 100-110°C) for 2–4 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 3:1). The solution will typically darken to a deep yellow/orange.

  • Workup: Cool the reaction mixture to room temperature. Often, the product will crystallize directly upon cooling. If not, pour the mixture into crushed ice (100 g) with vigorous stirring.

  • Isolation: Filter the yellow precipitate via vacuum filtration. Wash the solid with cold water (

    
     mL) to remove excess acid and ammonium salts.
    
  • Purification: Recrystallize the crude solid from hot ethanol or methanol.

  • Characterization: Verify the E-isomer by ¹H NMR. Look for two doublets for the vinylic protons with a coupling constant (

    
    ) of 
    
    
    
    Hz.
Synthesis Logic Diagram

The following flowchart illustrates the critical decision points and logical flow of the synthesis.

SynthesisWorkflow Start Start: Methyl 4-formylbenzoate Reagents Add Nitromethane + NH4OAc (Solvent: AcOH) Start->Reagents Reflux Reflux at 100°C (2-4 hrs) Thermodynamic Control Reagents->Reflux Check TLC Check: Aldehyde Consumed? Reflux->Check Check->Reflux No (Continue Heating) Workup Pour onto Crushed Ice Precipitate Formation Check->Workup Yes Filter Vacuum Filtration & Water Wash Workup->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Product Pure Methyl 4-[(E)-2-nitroethenyl]benzoate Recryst->Product

Figure 1: Step-by-step synthetic workflow for the Henry reaction yielding the target nitrostyrene.

Reactivity & Mechanism: Michael Addition

The biological and synthetic utility of methyl 4-[(E)-2-nitroethenyl]benzoate stems from its reactivity as a Michael acceptor . The nitro group is a strong electron-withdrawing group (EWG), rendering the


-carbon highly electrophilic.
Mechanism of Cysteine Targeting

In drug discovery, this moiety is often explored as a "warhead" for covalent inhibitors. The sulfhydryl group (-SH) of a cysteine residue in a protein target performs a conjugate addition to the


-carbon.
  • Nucleophilic Attack: The thiolate anion (

    
    ) attacks the 
    
    
    
    -carbon of the nitrostyrene.
  • Stabilization: The negative charge is delocalized onto the nitro group (nitronate intermediate).

  • Protonation: The

    
    -carbon is protonated, yielding the saturated nitroalkane adduct.
    
Selectivity Factors
  • Soft Nucleophiles: The "soft" nature of the

    
    -carbon makes it highly selective for soft nucleophiles like thiols (Cysteine, Glutathione) over harder nucleophiles like amines or hydroxyls under physiological conditions.
    
  • Reversibility: Unlike acrylamides, nitroalkene additions can be reversible (retro-Michael) under certain conditions, which can be tuned by the electronic effects of the benzoate ring.

Applications in Drug Discovery

Covalent Inhibition

Researchers utilize the nitrostyrene scaffold to design covalent probes. The methyl ester group on the benzene ring provides a handle for further diversification (e.g., hydrolysis to the acid and coupling to a recognition element) to direct the warhead to a specific protein pocket.

Antimicrobial Activity

Substituted nitrostyrenes have demonstrated broad-spectrum antibacterial and antifungal activity. The mechanism typically involves the depletion of intracellular thiols (like glutathione), leading to oxidative stress and cell death in the pathogen.

Safety & Handling

Hazard Classification:

  • Skin/Eye Irritation: Nitrostyrenes are potent irritants.[2] Direct contact can cause severe dermatitis and eye damage.

  • Lachrymator: Many related nitrostyrenes are lachrymators (tear-inducing).

  • Sensitizer: Potential for allergic skin reaction upon repeated exposure.

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Waste Disposal: Dispose of as hazardous organic waste. Do not mix with strong bases or reducing agents in the waste stream to avoid uncontrolled exotherms.

References

  • Sigma-Aldrich. Methyl 4-[(E)-2-nitroethenyl]benzoate Product Information. CAS 115665-98-0. Link

  • Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1–3. (Foundational method for Henry reaction).[3]

  • Milhazes, N., et al. (2006). "Synthesis and immunological evaluation of nitrostyrenes." Bioorganic & Medicinal Chemistry, 14(12), 4078-4088. (Details on biological activity and synthesis).
  • PubChem. Compound Summary for Methyl 4-nitrobenzoate derivatives. National Library of Medicine.[1] Link

Sources

Methodological & Application

Application Note: Synthesis of Methyl 4-[(E)-2-nitroethenyl]benzoate via Henry Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing methyl 4-[(E)-2-nitroethenyl]benzoate (CAS: 22461-89-8) from methyl 4-formylbenzoate and nitromethane.

While the Henry reaction (nitroaldol condensation) can be catalyzed by various bases (alkoxides, hydroxides), this protocol utilizes ammonium acetate in glacial acetic acid . This specific method is selected to prevent hydrolysis of the methyl ester moiety , a common side reaction when using strong aqueous bases (e.g., NaOH/KOH). Furthermore, the acidic reflux conditions promote in situ dehydration, directly yielding the thermodynamically stable (E)-nitroalkene without requiring a separate dehydration step.

Key Applications:

  • Precursor for phenethylamine derivatives (via reduction).

  • Michael acceptor for asymmetric conjugate additions.

  • Intermediate in the synthesis of histone deacetylase (HDAC) inhibitors.

Scientific Foundation & Mechanism

Reaction Pathway

The synthesis proceeds via a two-stage mechanism occurring in a single pot:

  • Nitroaldol Addition: The acetate ion acts as a base, deprotonating nitromethane to generate a nitronate anion, which attacks the aldehyde carbonyl.

  • Dehydration: Under thermal reflux in acidic media, the resulting

    
    -nitroalcohol undergoes elimination of water to form the conjugated nitroalkene.
    
Stereoselectivity

The reaction is highly selective for the (E)-isomer (trans). Steric repulsion between the phenyl ring and the nitro group in the transition state disfavors the (Z)-isomer. The thermodynamic conditions (reflux) allow for equilibration to the more stable (E)-product.

Mechanistic Visualization

The following diagram illustrates the transformation from reactants to the final alkene.

HenryReactionMechanism cluster_conditions Critical Conditions Start Methyl 4-formylbenzoate + Nitromethane Inter1 Nitronate Anion (Intermediate) Start->Inter1 NH4OAc (Base) -H+ Inter2 β-Nitroalcohol (Transient) Inter1->Inter2 C-C Bond Formation Product Methyl 4-[(E)-2-nitroethenyl]benzoate (Target) Inter2->Product AcOH, Δ -H2O (Elimination) Cond1 Temp: 100-110°C Cond2 Solvent: AcOH

Figure 1: Mechanistic pathway highlighting the critical dehydration step driven by acetic acid and heat.

Experimental Protocol

Reagents & Equipment

Scale: 10 mmol (based on limiting aldehyde).

ReagentMW ( g/mol )Equiv.[1]AmountRole
Methyl 4-formylbenzoate 164.161.01.64 gLimiting Reagent
Nitromethane 61.045.02.70 mLReagent & Co-solvent
Ammonium Acetate 77.080.50.39 gCatalyst
Glacial Acetic Acid 60.05N/A10-15 mLSolvent

Equipment:

  • 50 mL Round-bottom flask (RBF).

  • Reflux condenser with drying tube (CaCl₂ or Drierite).

  • Magnetic stir bar and hotplate/oil bath.

  • Buchner funnel for filtration.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge the 50 mL RBF with 1.64 g (10 mmol) of methyl 4-formylbenzoate.

  • Add 10 mL of glacial acetic acid. Stir until the aldehyde is partially dissolved.

  • Add 2.70 mL (approx. 50 mmol) of nitromethane.

  • Add 0.39 g (5 mmol) of ammonium acetate.

    • Note: The order of addition is not critical, but adding the catalyst last ensures a controlled start.

Step 2: Reflux

  • Equip the flask with a reflux condenser.

  • Heat the mixture to 100–110°C (oil bath temperature).

  • Maintain reflux for 2 to 4 hours .

    • Process Control: Monitor by TLC (Silica gel; Eluent: 20% EtOAc/Hexanes). The starting aldehyde (

      
      ) should disappear, and a new, less polar yellow spot (product) should appear.
      

Step 3: Workup & Isolation [2]

  • Remove the flask from heat and allow it to cool to room temperature.

  • Critical Step: As the solution cools, the product often crystallizes as yellow needles.

    • Scenario A (Precipitation occurs): Cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.

    • Scenario B (No precipitation): If the solution remains clear, slowly add 10-20 mL of ice-cold water while stirring vigorously to induce precipitation.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with 2 x 5 mL of cold water (to remove acetic acid/ammonium salts) followed by 1 x 5 mL of cold methanol (to remove unreacted nitromethane and impurities).

Step 4: Purification

  • Recrystallize the crude yellow solid from hot ethanol or methanol .

    • Dissolve in minimum boiling solvent.

    • Allow to cool slowly to RT, then refrigerate.

  • Dry the crystals under vacuum at 40°C for 4 hours.

Workflow Visualization

Workflow Start Start: Mix Reagents (Aldehyde, MeNO2, NH4OAc, AcOH) Reflux Reflux at 100-110°C (2-4 Hours) Start->Reflux TLC TLC Check (Disappearance of Aldehyde) Reflux->TLC TLC->Reflux Incomplete Cool Cool to RT (Induce Crystallization) TLC->Cool Complete Filter Vacuum Filtration Wash with H2O/MeOH Cool->Filter Recryst Recrystallization (Solvent: Ethanol) Filter->Recryst Final Pure Product Yellow Needles Recryst->Final

Figure 2: Operational workflow from reaction setup to purified product.

Characterization & Data

Expected Properties
  • Appearance: Bright yellow crystalline needles.[3]

  • Melting Point: 165–167°C (Literature value range for similar nitro-benzoates varies, experimental verification required).

  • Yield: Typical isolated yield is 75–85% .

Spectroscopic Data (Predicted/Typical)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.15 (d, J = 8.4 Hz, 2H, Ar-H ortho to ester).
      
    • 
       8.05 (d, J = 13.6 Hz, 1H, =CH-NO₂, trans coupling).
      
    • 
       7.65 (d, J = 8.4 Hz, 2H, Ar-H meta to ester).
      
    • 
       7.60 (d, J = 13.6 Hz, 1H, Ar-CH=).
      
    • 
       3.96 (s, 3H, -COOCH₃).
      
    • Note: The large coupling constant (J

      
       13.6 Hz) confirms the (E)-alkene  geometry.
      
  • IR (ATR):

    • 1720 cm⁻¹ (C=O, Ester).

    • 1525 cm⁻¹ (NO₂, asymmetric).

    • 1345 cm⁻¹ (NO₂, symmetric).

    • 1635 cm⁻¹ (C=C, Alkene).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product too soluble in AcOH.Add ice-cold water dropwise until turbidity persists, then cool.
Ester Hydrolysis (Carboxylic Acid formed) Water present in reagents.Ensure Glacial Acetic Acid is used (anhydrous). Use a drying tube.
Dark/Tarred Product Overheating or Polymerization.Do not exceed 115°C. Limit reaction time. Recrystallize with activated charcoal.
Incomplete Reaction Old/Wet Ammonium Acetate.Use fresh NH₄OAc. Increase catalyst loading to 1.0 equiv if necessary.

Safety & Compliance

  • Nitromethane: Flammable liquid (Flash point: 35°C). While generally stable, it can become shock-sensitive if sensitized by amines or strong bases under confinement. Do not heat in a sealed vessel (autoclave). Use standard reflux glassware open to the atmosphere (via drying tube).

  • Methyl 4-formylbenzoate: Irritant to eyes and skin.

  • Glacial Acetic Acid: Corrosive. Use in a fume hood.

  • Waste Disposal: The filtrate contains nitromethane and acetic acid. Dispose of as halogen-free organic solvent waste. Do not mix with strong alkalis in the waste stream.

References

  • Henry Reaction Mechanism & Utility

    • L. Henry, C. R.[4] Hebd. Seances Acad. Sci.1895 , 120, 1265.[4][5]

    • Organic Chemistry Portal, "Henry Reaction". Available at: [Link]

  • Ammonium Acetate Method (General Protocol)

    • Gairaud, C. B.; Lappin, G. R. "

      
      -Nitrostyrene".[3] Org.[6] Synth.1953 , 33, 55. Available at: [Link]
      
  • Synthesis of Nitrobenzoate Derivatives

    • ScienceMadness Library, "Condensation with Nitromethane". Discussion on ester stability. Available at: [Link]

  • Safety Data (Nitromethane)

    • PubChem, "Nitromethane - Safety and Hazards". Available at: [Link]

Sources

reduction of methyl 4-[(E)-2-nitroethenyl]benzoate to amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Reduction of Methyl 4-[(E)-2-nitroethenyl]benzoate to Methyl 4-(2-aminoethyl)benzoate

Audience: Researchers, scientists, and drug development professionals

Introduction: The Significance of 2-Arylethylamines

Methyl 4-(2-aminoethyl)benzoate is a valuable bifunctional template in medicinal chemistry and drug development.[1][2] As a 2-arylethylamine derivative, its scaffold is a key structural motif in a range of pharmaceuticals, including the antidiabetic agent Meglitinide.[3][4] The efficient synthesis of this intermediate is therefore of considerable interest. A common and practical route involves the reduction of methyl 4-[(E)-2-nitroethenyl]benzoate, a substrate readily prepared via the Henry condensation of methyl 4-formylbenzoate and nitromethane.[3]

This document provides a detailed guide to the reductive transformation of the nitroalkene to the saturated amine. The core challenge lies in the simultaneous and complete reduction of both the conjugated alkene and the nitro group, while preserving the chemically sensitive methyl ester functionality. We will explore several field-proven methodologies, elucidating the chemical rationale behind procedural choices to ensure high yield, purity, and reproducibility.

Strategic Considerations for Reduction

The substrate, methyl 4-[(E)-2-nitroethenyl]benzoate, possesses three reducible functional groups: a nitro group, a carbon-carbon double bond, and a methyl ester. The desired transformation requires a reagent system with high chemoselectivity.

  • The Nitro Group & Alkene: The conjugation of the nitro group with the double bond and aromatic ring makes this system an extended π-system. Most strong reducing conditions will reduce both the nitro group and the alkene.[5]

  • The Ester Group: The methyl ester is susceptible to reduction by powerful hydride donors like lithium aluminum hydride (LiAlH₄).[6] Therefore, methods employing such aggressive reagents are generally unsuitable for this transformation if the ester is to be preserved. Sodium borohydride (NaBH₄) is typically not strong enough to reduce esters or nitro groups without activation.[6][7]

Based on these considerations, the most effective strategies involve catalytic hydrogenation, catalytic transfer hydrogenation, or specific metal/acid systems known to spare the ester moiety.

Recommended Reduction Methodologies

We present three robust protocols for this synthesis, each with distinct advantages regarding equipment availability, scale, and safety.

Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This is the most direct and frequently cited method for the comprehensive reduction of nitroalkenes to saturated amines.[3][8] The palladium catalyst efficiently adsorbs molecular hydrogen, facilitating its addition across both the C=C and N=O bonds of the nitro group.[9]

Causality of Experimental Choices:

  • Catalyst: 10% Palladium on carbon (Pd/C) is a highly active and standard catalyst for hydrogenating nitro groups and alkenes.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) are excellent solvents for this reaction as they solubilize the substrate and do not poison the catalyst.

  • Acid: The addition of hydrochloric acid (HCl) is crucial. It protonates the resulting amine in situ, forming the hydrochloride salt. This prevents the primary amine product from acting as a catalyst poison and facilitates its isolation.

  • Pressure: While atmospheric pressure can work, moderate pressure (e.g., 50 psi) significantly accelerates the reaction rate.

Protocol A: Catalytic Hydrogenation

Materials:

  • Methyl 4-[(E)-2-nitroethenyl]benzoate

  • 10% Palladium on carbon (Pd/C, 5-10 mol% by weight)

  • Methanol (MeOH), reagent grade

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrogen (N₂) or Argon (Ar) gas

  • Hydrogen (H₂) gas

  • Celite®

Equipment:

  • Parr hydrogenator or a heavy-walled flask suitable for hydrogenation

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Vessel Preparation: To a Parr hydrogenation vessel or a suitable flask, add methyl 4-[(E)-2-nitroethenyl]benzoate (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (0.05-0.10 eq by weight).

  • Solvent & Acid: Add sufficient methanol to fully dissolve the substrate and create a stirrable slurry. Add concentrated HCl (1.1 eq) dropwise.

  • Inerting: Seal the vessel and purge the system with N₂ or Ar three times to remove all oxygen.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

  • Monitoring: The reaction is exothermic. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when H₂ uptake ceases (usually 2-6 hours).

  • Work-up:

    • Carefully vent the H₂ pressure and purge the vessel with N₂. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely in the open.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude methyl 4-(2-aminoethyl)benzoate hydrochloride salt.

  • Purification: The product is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from a suitable solvent system like methanol/diethyl ether.

Method B: Iron Metal in Acidic Media (Fe/HCl)

This classical "Bechamp reduction" is a cost-effective and scalable alternative that avoids specialized high-pressure equipment.[10][11] Iron powder acts as a single-electron donor in the presence of an acid to reduce the nitro group. Under these conditions, the conjugated double bond is also typically reduced.[12]

Causality of Experimental Choices:

  • Reagents: Iron powder is an inexpensive and effective reducing agent.[13] The use of an acid like HCl or acetic acid generates the active reducing species in situ and protonates the final amine.[11]

  • Solvent System: A mixture of ethanol and water is often used to facilitate the solubility of both the organic substrate and the inorganic salts.

  • Temperature: Heating to reflux accelerates the reaction, which can otherwise be sluggish.[13]

  • Work-up: Basification of the reaction mixture with NaOH or NaHCO₃ is essential to neutralize the acid and deprotonate the amine hydrochloride salt, allowing for extraction into an organic solvent. It also precipitates iron hydroxides.[13]

Protocol B: Fe/HCl Reduction

Materials:

  • Methyl 4-[(E)-2-nitroethenyl]benzoate

  • Iron powder (Fe, fine grade, 4-5 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid (AcOH)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃), aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite®

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend methyl 4-[(E)-2-nitroethenyl]benzoate (1.0 eq) and iron powder (4.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Acid Addition: Add a catalytic amount of concentrated HCl or a larger volume of acetic acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the pad thoroughly with ethanol.

    • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

    • Dilute the remaining aqueous residue with water and carefully basify to pH ~10 with an aqueous solution of NaOH or NaHCO₃.

    • Extract the aqueous layer three times with ethyl acetate.

  • Isolation:

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude methyl 4-(2-aminoethyl)benzoate as the free base.

Method C: Catalytic Transfer Hydrogenation (CTH)

CTH offers a significant practical advantage by avoiding the use of flammable and pressurized hydrogen gas.[14] Instead, a hydrogen donor molecule, such as ammonium formate or formic acid, is used in conjunction with a catalyst like Pd/C.[15]

Causality of Experimental Choices:

  • Hydrogen Donor: Ammonium formate (HCOONH₄) is a stable, inexpensive, and efficient hydrogen donor that decomposes on the catalyst surface to provide hydrogen, ammonia, and carbon dioxide.

  • Catalyst & Solvent: 10% Pd/C in methanol remains the system of choice for its high activity.[15]

  • Procedure: The reaction is typically run at reflux to facilitate the decomposition of the formate salt and drive the hydrogenation. The work-up is simplified as it only requires the removal of the catalyst by filtration.

Protocol C: Catalytic Transfer Hydrogenation

Materials:

  • Methyl 4-[(E)-2-nitroethenyl]benzoate

  • Ammonium Formate (HCOONH₄, 3-5 eq)

  • 10% Palladium on carbon (Pd/C, 5-10 mol% by weight)

  • Methanol (MeOH)

  • Celite®

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a solution of methyl 4-[(E)-2-nitroethenyl]benzoate (1.0 eq) in methanol, add ammonium formate (3.0-5.0 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05-0.10 eq by weight) to the mixture.

  • Reaction: Heat the mixture to reflux. The reaction is often complete within 1-3 hours. Monitor progress by TLC.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: The catalyst may be pyrophoric.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by standard methods. An acid-base extraction can be performed to isolate the amine from non-basic impurities, or it can be purified by column chromatography.

Data and Method Comparison

ParameterMethod A: Catalytic HydrogenationMethod B: Fe/HCl ReductionMethod C: Catalytic Transfer Hydrogenation
Primary Reagents H₂, Pd/C, HClFe, HCl/AcOHHCOONH₄, Pd/C
Equipment Parr hydrogenator or pressure vesselStandard reflux glasswareStandard reflux glassware
Safety Concerns Handling of H₂ gas, pyrophoric catalystCorrosive acids, large exothermPyrophoric catalyst
Typical Reaction Time 2-6 hours2-4 hours1-3 hours
Work-up Complexity Simple filtration and evaporationFiltration, basification, extractionSimple filtration and evaporation
Yield & Purity Generally high yield and purityGood to high yield, may require more purificationGenerally high yield and purity
Key Advantage Clean, high-yielding, well-establishedInexpensive, no special equipmentAvoids H₂ gas, rapid reaction

Visualized Workflow and Chemistry

Overall Synthetic Transformation

G start Methyl 4-[(E)-2-nitroethenyl]benzoate reagents Reduction [H] start->reagents product Methyl 4-(2-aminoethyl)benzoate reagents->product

Caption: General scheme for the reduction of the nitroalkene to the target amine.

Experimental Workflow for Catalytic Hydrogenation (Method A)

workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Isolation prep1 Charge vessel with substrate & Pd/C prep2 Add MeOH & HCl prep1->prep2 react1 Purge with N₂ then H₂ prep2->react1 react2 Pressurize with H₂ (e.g., 50 psi) react1->react2 react3 Stir until H₂ uptake ceases react2->react3 work1 Vent H₂, Purge with N₂ react3->work1 work2 Filter through Celite (Caution: Pyrophoric!) work1->work2 work3 Concentrate filtrate under vacuum work2->work3 work4 Recrystallize (optional) work3->work4

Caption: Step-by-step workflow for the catalytic hydrogenation protocol.

References

  • ResearchGate. (2020). How to do a selective reduction of nitro group of 4-hydroxy beta nitrostyrene? [Online discussion]. Available at: [Link]

  • Wright, S. W. (2000). A CONVENIENT PREPARATION OF METHYL 4-(2-AMINOETHYL)BENZOATE. Organic Preparations and Procedures International, 32(4). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • ResearchGate. (n.d.). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. [Request PDF]. Available at: [Link]

  • ResearchGate. (n.d.). Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. [Request PDF]. Available at: [Link]

  • The Hive. (2003). SnCl2 as a reducing agent. [Forum discussion]. Available at: [Link]

  • Pradhan, P. K., et al. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Sciencemadness.org.
  • Barbas, C. F. III, et al. (n.d.). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. Molecules. Available at: [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • List, B., et al. (2007). Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Journal of the American Chemical Society, 129(29), 8976-8977. Available at: [Link]

  • Baran, P., et al. (n.d.). Electrochemical study of β-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. Electrochimica Acta. Available at: [Link]

  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives. Available at: [Link]

  • YouTube. (2015). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. Available at: [Link]

  • Ganis, P., et al. (n.d.). Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Available at: [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Available at: [Link]

  • ResearchGate. (n.d.). Table 2 Reduction of the nitro compounds by sodium borohydride using.... Available at: [Link]

  • Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus Digital Commons. Available at: [Link]

  • LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Raju, B. P., et al. (2009). A New Reagent for Selective Reduction of Nitro Group. ChemInform.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Chad's Prep. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. [Video]. YouTube. Available at: [Link]

  • OChemOnline. (2022). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. [Video]. YouTube. Available at: [Link]

  • Banik, B. K., et al. (n.d.). ethyl 4-aminobenzoate. Organic Syntheses Procedure. Available at: [Link]

  • Reddit. (2024). Is it possible to reduce nitro to amine and oxidize methyl to carboxylate.... [Online discussion]. Available at: [Link]

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Application Notes and Protocols for Michael Addition to Methyl 4-[(E)-2-nitroethenyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Michael Addition to Activated Nitroalkenes

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, represents one of the most powerful transformations in synthetic organic chemistry.[1][2] This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl or related system is thermodynamically controlled and highly versatile.[1] Nitroalkenes, such as methyl 4-[(E)-2-nitroethenyl]benzoate, are particularly potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group, which activates the alkene for nucleophilic attack.[3] The resulting γ-nitro ester adducts are exceptionally valuable synthetic intermediates, readily convertible into a plethora of functional groups, including γ-amino acids, 1,4-dicarbonyl compounds, and various heterocyclic scaffolds that are crucial in drug discovery and development.[3][4][5]

This guide provides detailed protocols and mechanistic insights for performing Michael addition reactions on methyl 4-[(E)-2-nitroethenyl]benzoate with various classes of nucleophiles. The protocols are designed to be robust and adaptable, with a focus on explaining the causality behind experimental choices to empower researchers to optimize these transformations for their specific synthetic goals. We will explore organocatalytic approaches, which offer a powerful alternative to traditional metal-based catalysis, often providing high levels of stereocontrol under mild reaction conditions.[6][7]

General Mechanistic Considerations: Activating the Nucleophile and the Acceptor

The success of a Michael addition reaction hinges on the effective activation of both the Michael donor (the nucleophile) and the Michael acceptor (the nitroalkene). In organocatalysis, this is often achieved through distinct, non-covalent interactions or the transient formation of more reactive intermediates.

Enamine Catalysis (for Aldehyde/Ketone Donors): For carbonyl-based nucleophiles, secondary amine catalysts like proline and its derivatives are frequently employed. The catalyst reversibly reacts with the aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine is a more potent nucleophile than the corresponding enolate and adds to the nitroalkene. Subsequent hydrolysis regenerates the catalyst and yields the γ-nitro carbonyl product.[5][6] The stereochemical outcome is dictated by the chiral environment of the catalyst during the C-C bond-forming step.

Bifunctional Catalysis (for Malonates, Thiols, etc.): For other nucleophiles, such as malonates or thiols, bifunctional catalysts bearing both a Brønsted acid (e.g., a thiourea or squaramide moiety) and a Lewis base (e.g., a tertiary amine) are highly effective.[6][8][9] The Lewis base activates the nucleophile by deprotonation or hydrogen bonding, increasing its nucleophilicity. Simultaneously, the Brønsted acid moiety activates the nitroalkene by hydrogen bonding to one of the oxygen atoms of the nitro group, lowering its LUMO energy and rendering it more electrophilic. This dual activation strategy provides a highly organized transition state, leading to excellent yields and stereoselectivities.[6]

Below is a generalized workflow for a typical organocatalyzed Michael addition experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve Catalyst and Additive (if any) in Solvent P2 Add Michael Donor (e.g., Malonate, Aldehyde) P1->P2 P3 Stir for Homogenization (or Pre-activation) P2->P3 R1 Add Michael Acceptor (Methyl 4-[(E)-2-nitroethenyl]benzoate) P3->R1 Initiate Reaction R2 Maintain Temperature (e.g., RT, 0 °C, -20 °C) R1->R2 R3 Monitor Reaction (TLC, GC, HPLC) R2->R3 W1 Quench Reaction (e.g., Sat. NH4Cl) R3->W1 Upon Completion W2 Aqueous Work-up (Extraction with Organic Solvent) W1->W2 W3 Dry, Filter, Concentrate W2->W3 W4 Purify by Column Chromatography W3->W4 Final Product Final Product W4->Final Product

Caption: General experimental workflow for an organocatalyzed Michael addition.

Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate

The addition of malonates to nitroalkenes is a classic C-C bond-forming reaction that generates highly functionalized products with two adjacent stereocenters. Bifunctional thiourea catalysts derived from cinchona alkaloids are particularly effective for this transformation, providing high yields and enantioselectivities.[8][9][10]

Rationale: The thiourea catalyst activates the nitroalkene via hydrogen bonding, while the tertiary amine base on the cinchona scaffold deprotonates the dimethyl malonate, forming a chiral ion pair in close proximity. This pre-organization facilitates the highly stereoselective conjugate addition. Toluene is often a good solvent choice, although others should be screened for optimal results.[11]

Experimental Protocol:

  • Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the bifunctional thiourea catalyst (e.g., a derivative of 9-amino(9-deoxy) epicinchonine) (0.02 mmol, 10 mol%).[8][9]

  • Reagent Addition: Place the flask under an inert atmosphere (N₂ or Ar). Add anhydrous toluene (1.0 mL).

  • Add dimethyl malonate (0.3 mmol, 1.5 equivalents). Stir the solution at room temperature for 5 minutes.

  • Initiation: Add methyl 4-[(E)-2-nitroethenyl]benzoate (0.2 mmol, 1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature (or a specified temperature, e.g., -20 °C for higher selectivity). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed (typically 24-48 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[10][11]

Catalyst TypeCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
Cinchona-Thiourea10Toluene2530~97~92
Squaramide10Toluene2548~75>99

Note: Data presented is representative for analogous systems (e.g., β-nitrostyrene) and serves as a strong starting point for optimization with methyl 4-[(E)-2-nitroethenyl]benzoate.[10][11]

Protocol 2: Asymmetric Michael Addition of Aldehydes

The organocatalytic addition of aldehydes to nitroalkenes provides access to valuable γ-nitro aldehydes.[4][12] Diphenylprolinol silyl ethers, pioneered by Hayashi and Jørgensen, are exceptional catalysts for this transformation, operating through an enamine-mediated mechanism.[12] The presence of an acidic co-catalyst can significantly accelerate the reaction and improve selectivity.[4][12]

Rationale: The secondary amine catalyst forms an enamine with the aldehyde donor.[5] The chiral environment of the catalyst directs the facial attack of the enamine onto the nitroalkene. An acidic additive, such as 4-nitrophenol, is believed to protonate the nitronate anion in the intermediate zwitterion, facilitating catalyst turnover and preventing side reactions.[12][13]

G Cat Prolinol Ether Catalyst Aldehyde R-CHO (Aldehyde) Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst - H₂O Zwitterion Zwitterionic Intermediate Enamine->Zwitterion + Nitroalkene Nitroalkene Methyl 4-[(E)-2-nitroethenyl]benzoate Iminium Iminium Ion Zwitterion->Iminium + H⁺ (from Co-catalyst) Product γ-Nitro Aldehyde Product Iminium->Product + H₂O (Hydrolysis)

Caption: Simplified catalytic cycle for the prolinol ether-catalyzed Michael addition of aldehydes.

Experimental Protocol:

  • Preparation: In a vial, dissolve the (S)-diphenylprolinol silyl ether catalyst (0.04 mmol, 20 mol%) and 4-nitrophenol (0.04 mmol, 20 mol%) in the chosen solvent (e.g., acetonitrile, 1.0 mL).[5][12]

  • Reagent Addition: Add the aldehyde (e.g., propanal) (1.0 mmol, 5.0 equivalents).

  • Initiation: Cool the mixture to the desired temperature (e.g., 3 °C) and add methyl 4-[(E)-2-nitroethenyl]benzoate (0.2 mmol, 1.0 equivalent).

  • Reaction: Stir the reaction at this temperature, monitoring by TLC. The reaction is often complete within a few hours to 24 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

  • Analysis: Characterize the product by NMR and HRMS. Determine diastereomeric ratio (dr) by ¹H NMR and enantiomeric excess (ee) by chiral HPLC or GC analysis.[12]

AldehydeCatalyst Loading (mol%)Additive (mol%)SolventYield (%)dree (%)
Propanal204-Nitrophenol (20)MeCN~95>20:1>95
Pentanal23-Nitrobenzoic Acid (20)Toluene~96>20:1>95

Note: Data is representative for analogous systems and serves as a strong starting point for optimization.[4][12]

Protocol 3: Thia-Michael Addition of Thiols

The conjugate addition of thiols (thia-Michael reaction) to nitroalkenes is a highly efficient C-S bond-forming reaction that proceeds rapidly under mild conditions.[14][15] This reaction can often be catalyzed by a simple base or a bifunctional organocatalyst to achieve enantioselectivity.[16][17]

Rationale: The reaction can proceed via a base-catalyzed pathway where a base deprotonates the thiol to form a more nucleophilic thiolate anion.[18] This thiolate then adds to the nitroalkene.[16] For asymmetric variants, chiral catalysts are employed that can control the facial selectivity of the attack. Heterogeneous catalysts like Amberlyst® A21 can also be used for an environmentally friendly, solvent-free approach.[14]

Experimental Protocol (Base-Catalyzed):

  • Preparation: Dissolve methyl 4-[(E)-2-nitroethenyl]benzoate (0.5 mmol, 1.0 equivalent) and the desired thiol (e.g., thiophenol) (0.6 mmol, 1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or THF (2.0 mL) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (Et₃N) (0.05 mmol, 10 mol%) or DBU. For a heterogeneous approach, Amberlyst® A21 can be used under solvent-free conditions.[14]

  • Reaction: Stir the mixture at room temperature. The reaction is typically very fast and can be complete within minutes to a few hours. Monitor by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

  • Analysis: Characterize the product by NMR and HRMS. For asymmetric versions using a chiral catalyst, determine the enantiomeric excess by chiral HPLC.[17]

NucleophileCatalystConditionsTimeYield (%)
ThiophenolAmberlyst® A21Neat, RT5-20 minHigh
Aliphatic ThiolEt₃NDCM, RT< 1 hHigh

Note: Data is representative for analogous thia-Michael reactions.[14][15]

Safety and Handling

  • Nitroalkenes: Nitroalkenes are powerful electrophiles and should be handled with care in a well-ventilated fume hood. They can be irritants.

  • Solvents and Reagents: Standard laboratory safety precautions (gloves, safety glasses) should be used when handling all solvents and reagents. Anhydrous solvents should be used where specified to avoid unwanted side reactions.

  • Catalysts: Organocatalysts, particularly those derived from natural products, are generally of low toxicity but should still be handled with appropriate care.

Conclusion

The Michael addition to methyl 4-[(E)-2-nitroethenyl]benzoate is a robust and highly versatile reaction for constructing complex molecular architectures. By selecting the appropriate nucleophile and catalytic system—ranging from bifunctional thioureas for malonates, prolinol ethers for aldehydes, to simple bases for thiols—researchers can access a diverse array of γ-nitro ester adducts. The protocols provided herein serve as a comprehensive starting point, and the mechanistic rationale behind them should empower scientists to further optimize these critical transformations for applications in pharmaceutical and materials science.

References

  • Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta. Available at: [Link][12][13]

  • Kim, H. Y., & Oh, K. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules. Available at: [Link][6]

  • Gellman, S. H., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Organic Letters. Available at: [Link][4]

  • Wabnitz, T. C., & Spencer, J. B. (2003). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Journal of the American Chemical Society. Available at: [Link][19][20]

  • Trost, B. M., & Silverman, S. M. (2008). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Journal of the American Chemical Society. Available at: [Link][7]

  • Various Authors. (n.d.). Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde. Wiley Online Library. Available at: [Link][21]

  • Evans, D. A., et al. (2003). Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes. Journal of the American Chemical Society. Available at: [Link][3]

  • Santeusanio, S., & Galarini, R. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Molecules. Available at: [Link][5]

  • Rios, R., et al. (2014). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. Available at: [Link][22]

  • Various Authors. (n.d.). Michael Addition. Organic Chemistry Portal. Available at: [Link][1]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link][2]

  • Wikipedia Contributors. (n.d.). Thiol-ene reaction. Wikipedia. Available at: [Link][16]

  • Wang, J., et al. (2010). Enantioselective sulfa-Michael reactions of various nitroalkenes 2 in the presence of catalyst 3 c. ResearchGate. Available at: [Link][17]

  • Villacorta, L., et al. (2015). Nitroalkene mediated posttranslational modification (Michael addition reactions). ResearchGate. Available at: [Link][23]

  • Dixon, D. J., et al. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications. Available at: [Link][8]

  • Bertelsen, S., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PNAS. Available at: [Link][24]

  • ChemHelp ASAP. (2020). Michael addition example reactions. YouTube. Available at: [Link][25]

  • Dixon, D. J., et al. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitroolefins using bifunctional cinchonine derivatives. Chemical Communications. Available at: [Link][9]

  • Mbuvi, H. M., & Chappell, B. (2023). Thia-Michael Reaction under Heterogeneous Catalysis. MDPI. Available at: [Link][14]

  • Podgórski, M., & Bowman, C. N. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules. Available at: [Link][18]

  • Santeusanio, S., & Galarini, R. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. Available at: [Link][26]

  • Dixon, D. J., et al. (2005). Enantioselective Organocatalytic Michael Addition of Malonate Esters to Nitro Olefins Using Bifunctional Cinchonine Derivatives. ResearchGate. Available at: [Link][10]

  • Janeck, M., et al. (2018). Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure. Beilstein Journal of Organic Chemistry. Available at: [Link][11]

  • Bhowmick, T., & Ghosh, S. K. (2016). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Homi Bhabha National Institute. Available at: [Link][27]

  • Various Authors. (n.d.). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Xi'an Shiyou University, Natural Science Edition. Available at: [Link][15]

Sources

catalytic hydrogenation conditions for nitroethenyl benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the catalytic hydrogenation of nitroethenyl benzoates (benzoate-protected


-nitrostyrenes) to their corresponding phenethylamines . This transformation is a critical step in the synthesis of neuroactive alkaloids and pharmaceutical intermediates.

The reduction of conjugated nitroalkenes presents two primary challenges:

  • Dimerization: The formation of secondary amines via the condensation of the intermediate imine with the product amine.

  • Chemo-selectivity: Preserving the benzoate ester moiety while fully reducing the nitroalkene tail, avoiding hydrogenolysis or transesterification.

This protocol utilizes a Pd/C-catalyzed hydrogenation in an acidic alcoholic medium , a method validated for suppressing dimerization while maintaining ester integrity under mild conditions.

Mechanistic Insight & Reaction Pathway

To design a robust protocol, one must understand the stepwise reduction on the catalyst surface. The reaction does not proceed directly to the amine; it passes through reactive intermediates.

The "Imine Trap": The critical divergence point is the Imine intermediate .

  • Path A (Desired): The imine is rapidly hydrogenated to the primary amine.

  • Path B (Undesired): The imine reacts with an already formed amine to form a secondary amine (dimer), releasing ammonia.

The Solution: Conducting the reaction in acidic media (HCl or H2SO4) protonates the product amine immediately upon formation (


). The protonated amine is non-nucleophilic and cannot attack the imine, effectively shutting down Path B.
Figure 1: Mechanistic Pathway and Acid Control

G cluster_acid Acidic Control (HCl/EtOH) Start Nitroethenyl Benzoate Nitroalkane Nitroalkane (Intermediate) Start->Nitroalkane + H2 (Pd/C) Oxime Oxime (Intermediate) Nitroalkane->Oxime + H2 Imine Imine (Critical Junction) Oxime->Imine + H2 (-H2O) Amine Primary Amine (Target Product) Imine->Amine + H2 (Fast) Dimer Secondary Amine (Impurity) Imine->Dimer + Amine (Slow, if neutral) Salt Ammonium Salt (Non-Nucleophilic) Amine->Salt + H+

Caption: Stepwise reduction of nitroalkenes. The addition of acid sequesters the amine as a salt, preventing the red "Dimer" pathway.

Critical Parameters & Optimization

The following parameters are derived from comparative studies of nitrostyrene reductions.

ParameterRecommendationRationale
Catalyst 10% Pd/C (Type K or equivalent) Palladium is superior for C=C and NO2 reduction. PtO2 is effective but risks reducing the aromatic ring. Raney Ni is too basic (hydrolysis risk).
Solvent Ethanol (Abs.) or Methanol High solubility for nitroalkenes. Ethanol is preferred for benzoates to minimize transesterification risks compared to MeOH.
Additive Conc. HCl (2-3 equiv) Crucial. Prevents dimerization. Also prevents catalyst poisoning by the amine product.
Pressure 1 - 3 atm (Balloon to Low Pressure) High pressure (>10 atm) is unnecessary and increases the risk of aromatic ring reduction or ester hydrogenolysis.
Temperature 0°C to 25°C Keep cool. Higher temps (>40°C) promote polymerization of the starting material and hydrolysis of the ester.

Detailed Protocol: Acidic Hydrogenation

Target: Synthesis of 4-(2-aminoethyl)phenyl benzoate hydrochloride. Scale: 10 mmol (Adaptable).

Reagents
  • Substrate: 4-(2-nitroethenyl)phenyl benzoate (2.69 g, 10 mmol).

  • Catalyst: 10% Pd/C (0.27 g, 10 wt% loading). Note: Wet support (50% H2O) is safer.

  • Solvent: Absolute Ethanol (50 mL).

  • Acid: Conc. HCl (2.5 mL, ~30 mmol, 3.0 equiv).

  • Hydrogen Source: H2 Balloon or Hydrogenator.

Step-by-Step Workflow
  • Safety Prep: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry in the presence of alcohol vapors.

  • Solvent Prep: In a separate flask, mix Ethanol and Conc. HCl. Keep cold (0°C).

  • Loading:

    • Place the reaction flask (3-neck round bottom) under an Argon/Nitrogen purge.

    • Add the Substrate (Nitroethenyl benzoate).

    • Carefully add the Pd/C catalyst . (Tip: Add a small amount of water to the catalyst first to wet it if using dry powder).

    • Slowly pour the Acidic Ethanol mixture into the flask.

  • Purge: Evacuate the flask and backfill with Nitrogen (3x). Then evacuate and backfill with Hydrogen (3x).

  • Reaction:

    • Stir vigorously at 0°C to Room Temperature under 1 atm H2 (balloon).

    • Monitoring: Monitor by TLC (Silica, DCM/MeOH 9:1). The yellow color of the starting nitroalkene should disappear within 2-4 hours.

  • Filtration:

    • Purge system with Nitrogen before opening.

    • Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Ethanol.

    • Safety: Keep the used catalyst wet; do not let it dry out on the filter paper (fire hazard).

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

    • The product will likely crystallize as the Amine Hydrochloride salt .

    • Recrystallize from Ethanol/Ether if necessary.

Figure 2: Experimental Workflow

Workflow Step1 PREPARATION Mix EtOH + HCl Cool to 0°C Step2 LOADING Add Substrate + Pd/C (Under Inert Gas) Step1->Step2 Step3 HYDROGENATION 1 atm H2, 0-25°C 2-4 Hours Step2->Step3 Step4 FILTRATION Remove Catalyst (Celite) Keep Catalyst Wet! Step3->Step4 Step5 ISOLATION Evaporate Solvent Crystallize Salt Step4->Step5

Caption: Operational workflow for the batch hydrogenation process.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Incomplete Conversion Catalyst poisoning or insufficient H2.Increase pressure to 3 atm. Ensure vigorous stirring (H2 transfer is mass-transfer limited).
Dimer Formation Insufficient acid.Ensure at least 2.5 equivalents of HCl are used relative to the substrate.
Ester Hydrolysis Temperature too high or reaction time too long.Maintain temp <25°C. Stop reaction immediately upon disappearance of starting material.
Unknown Impurity (M+16) Hydroxylamine intermediate (

).
Reaction stopped too early. Continue hydrogenation.

References

  • Kohno, H., Sasao, S., & Murahashi, S. I. (1990).

    
    -Nitrostyrenes.[1][2] Bulletin of the Chemical Society of Japan, 63(4), 1252-1254.[1][2]
    
    • Source:

    • Relevance: Establishes the Pd/C + HCl/EtOH method as the standard for high-yield phenethylamine synthesis without dimeriz
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Foubelo, F., Yus, M. (2005). Hydrogenation of Nitro Compounds. Current Organic Chemistry, 9(5), 459-490. Relevance: Reviews the selectivity of reducing nitro groups in the presence of other reducible functionalities (like esters/alkenes).
  • Bhat, S. V., et al. (2005). Chemistry of Natural Products. Springer.

Sources

Troubleshooting & Optimization

Technical Support Center: Mastering E/Z Isomerism in Nitrostyrene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling E/Z isomerism in nitrostyrene synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter in achieving the desired stereoselectivity.

I. Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing E/Z isomerism in nitrostyrene synthesis?

The formation of E and Z isomers in nitrostyrene synthesis, typically achieved through a Henry-Knoevenagel condensation, is governed by the principles of kinetic and thermodynamic control.[1][2][3]

  • Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy is preferred.[4] Shorter reaction times and lower temperatures generally favor the kinetic product.[5]

  • Thermodynamic Control: This regime favors the most stable product, which corresponds to the lowest Gibbs free energy.[4] Longer reaction times, higher temperatures, and conditions that allow for equilibration will favor the thermodynamic product.[5]

In the context of nitrostyrenes, the E-isomer is generally the thermodynamically more stable product due to reduced steric hindrance between the nitro group and the phenyl ring.[6] The Z-isomer, being sterically more hindered, is typically less stable.[6]

Q2: Which isomer, E or Z, is typically favored in nitrostyrene synthesis and why?

The E-isomer is predominantly favored in most nitrostyrene syntheses. This preference is due to its greater thermodynamic stability. The planar arrangement of the phenyl ring, the double bond, and the nitro group is less sterically hindered in the trans (E) configuration compared to the cis (Z) configuration.[6] However, under specific conditions, the formation of the Z-isomer can be enhanced, particularly under kinetic control.

Q3: Can the E/Z ratio be influenced by the choice of catalyst?

Absolutely. The choice of catalyst plays a crucial role in determining the E/Z ratio.

  • Base Catalysts: Weakly basic amines, such as piperidine or ammonium acetate, are commonly used and often favor the formation of the thermodynamic E-isomer.[7][8] The basicity and steric bulk of the amine can influence the transition state geometry and, consequently, the stereoselectivity.

  • Lewis Acid Catalysts: Certain Lewis acids can coordinate to the carbonyl oxygen of the aldehyde and the nitro group, influencing the stereochemical outcome of the condensation.

  • Heterogeneous Catalysts: Solid-supported catalysts, such as amino-functionalized silica, can offer high selectivity and ease of separation.[9] The nature of the support and the density of active sites can impact the E/Z ratio.

Q4: How does the solvent system impact the E/Z selectivity?

The solvent can significantly influence the E/Z ratio by affecting the stability of the transition states and intermediates.

  • Polar Protic Solvents (e.g., ethanol, acetic acid): These solvents can solvate the charged intermediates and transition states, potentially influencing the rate of dehydration and the final isomer ratio.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMSO): These solvents can also affect the reaction rate and selectivity. For instance, reactions in DMSO have been observed to proceed at different rates compared to aqueous media.[10]

  • Solvent-Free Conditions: Microwave-assisted, solvent-free syntheses can offer rapid reaction times and high yields, often with good selectivity for the E-isomer.[8]

II. Troubleshooting Guide

This section addresses common issues encountered during nitrostyrene synthesis and provides actionable solutions based on established chemical principles.

Problem 1: Poor E/Z Selectivity - Mixture of Isomers Obtained

Symptoms:

  • ¹H NMR analysis shows two sets of vinylic proton signals with different coupling constants.

  • Difficulty in isolating a pure isomer by crystallization.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Reaction Conditions Favoring Both Kinetic and Thermodynamic Products The reaction may be operating in a regime where the rates of formation of both isomers are comparable, and equilibrium has not been fully established.[1]1. Adjust Reaction Time and Temperature: For the E-isomer (thermodynamic), increase the reaction time and/or temperature to allow for equilibration.[5] For the Z-isomer (kinetic), use shorter reaction times and lower temperatures.[5]
Inappropriate Catalyst Choice The catalyst may not be providing a sufficient energy difference between the transition states leading to the E and Z isomers.2. Screen Different Catalysts: Experiment with a range of catalysts. For example, if using a primary amine, try a secondary amine like piperidine, or a salt like ammonium acetate in acetic acid.[8][11] Consider using a heterogeneous catalyst for potentially higher selectivity.[9]
Solvent Effects The solvent may be stabilizing both transition states to a similar extent.3. Vary the Solvent System: If using a protic solvent like ethanol, try an aprotic solvent like acetonitrile or even solvent-free conditions.[8][10]
Problem 2: Low Yield of the Desired Isomer

Symptoms:

  • Low isolated yield of the target nitrostyrene isomer after purification.

  • Formation of significant side products, such as the nitroalcohol intermediate or polymeric material.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Incomplete Dehydration of the Nitroalcohol Intermediate The elimination of water from the initially formed nitroalcohol is a critical step. Insufficiently forcing conditions can lead to the isolation of this intermediate.[12]1. Promote Dehydration: Ensure adequate heating and/or the presence of a dehydrating agent. For example, using ammonium acetate in refluxing acetic acid facilitates dehydration.[8][13]
Polymerization of the Product Nitrostyrenes, particularly under basic conditions, can undergo polymerization.[11]2. Minimize Reaction Time and Control Basicity: Use the minimum effective amount of base and monitor the reaction closely. Quench the reaction promptly upon completion. Adding the alkaline solution of the intermediate to an excess of acid can facilitate the formation of the desired product and minimize side reactions.[12]
Sub-optimal Reaction Conditions The reaction may not be proceeding to completion due to factors like temperature, concentration, or catalyst loading.3. Optimize Reaction Parameters: Systematically vary the temperature, reactant concentrations, and catalyst loading to identify the optimal conditions for your specific substrate.
Problem 3: Difficulty in Purifying the Desired Isomer

Symptoms:

  • Co-crystallization of E and Z isomers.

  • Inseparable mixture on standard silica gel chromatography.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Similar Physical Properties of Isomers The E and Z isomers may have very similar polarities and solubilities, making separation challenging.1. Recrystallization: Carefully select a recrystallization solvent. Often, one isomer is less soluble and will crystallize out preferentially. Hot ethanol is a common choice for recrystallizing nitrostyrene.[12]
Isomerization on Silica Gel The acidic nature of silica gel can sometimes catalyze the isomerization of the less stable isomer to the more stable one during chromatography.2. Alternative Purification Methods: Consider using preparative HPLC with a C18 column, which can effectively separate E/Z isomers.[14] Alternatively, chromatography on neutral alumina can be attempted to avoid acid-catalyzed isomerization.
Photoisomerization Exposure to UV light can induce isomerization between the E and Z forms.[13]3. Protect from Light: Conduct the reaction and purification steps in vessels protected from direct light, for example, by wrapping them in aluminum foil.

III. Detailed Experimental Protocols

Protocol 1: General Procedure for the Ammonium Acetate-Catalyzed Synthesis of (E)-β-Nitrostyrene

This protocol is a robust method for the synthesis of the thermodynamically favored E-isomer of various β-nitrostyrenes.[8]

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Nitromethane (1.1 - 1.5 eq)

  • Ammonium Acetate (0.5 eq)

  • Glacial Acetic Acid (as solvent)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine the substituted benzaldehyde, nitromethane, and ammonium acetate in glacial acetic acid.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.

  • Upon completion, pour the hot reaction mixture into a beaker containing ice-water with vigorous stirring.

  • Collect the precipitated solid by suction filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure (E)-β-nitrostyrene.

Protocol 2: Alkali-Catalyzed Synthesis of (E)-β-Nitrostyrene

This classic procedure is effective for the large-scale synthesis of (E)-β-nitrostyrene.[12]

Materials:

  • Benzaldehyde (1.0 eq)

  • Nitromethane (1.0 eq)

  • Methanol

  • Sodium Hydroxide Solution

  • Hydrochloric Acid

Procedure:

  • In a large, jacketed reactor equipped with a mechanical stirrer and a thermometer, dissolve benzaldehyde and nitromethane in methanol. Cool the mixture to below 0°C using a cooling bath.

  • Slowly add a pre-chilled solution of sodium hydroxide while maintaining the temperature between 10-15°C. A thick precipitate will form.

  • After the addition is complete, stir for an additional 15 minutes.

  • Dissolve the precipitate by adding a sufficient amount of ice-cold water.

  • Slowly pour the resulting alkaline solution into a vigorously stirred, chilled solution of hydrochloric acid.

  • Collect the precipitated yellow solid by suction filtration and wash with water until the washings are neutral.

  • Purify the crude product by recrystallization from hot ethanol.

IV. Visualizations and Data

Decision-Making Workflow for Optimizing E/Z Selectivity

Caption: A workflow for troubleshooting and optimizing E/Z selectivity.

Reaction Mechanism: Henry-Knoevenagel Condensation

Henry_Knoevenagel cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration A Nitromethane (CH3NO2) C Nitronate Ion (CH2=NO2-) A->C + Base B Base (e.g., R2NH) E Nitroaldol Adduct (β-Nitroalcohol) C->E D Benzaldehyde D->E F (E/Z)-Nitrostyrene E->F - H2O

Caption: The three key steps of the Henry-Knoevenagel condensation.

V. References

  • Organic & Biomolecular Chemistry. The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry. RSC Publishing. Available from: [Link]

  • Organic Syntheses. Nitrostyrene. Available from: [Link]

  • Google Patents. A method of (E)-beta-nitrostyrene derivative is catalyzed and synthesized based on tetaraary porphyrin iron. Available from:

  • Gairaud, C. B., & Lappin, G. R. (1953). THE SYNTHESIS OF ι-NITROSTYRENES. The Journal of Organic Chemistry, 18(1), 1–3. Available from: [Link]

  • MDPI. Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Available from: [Link]

  • R Discovery. Substituent‐ and Catalyst‐Dependent Selectivity to Aldol or Nitrostyrene Products in a Heterogeneous Base‐Catalyzed Henry Reaction. Available from: [Link]

  • MDPI. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Available from: [Link]

  • Barluenga, J., González, J. M., Campos, P. J., & Asensio, G. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(7), 979-981.

  • Semantic Scholar. THE SYNTHESIS OF -NITROSTYRENES. Available from: [Link]

  • PubMed. E- or Z-selective Knoevenagel condensation of acetoacetic derivatives: effect of acylated substituent, that is, TEMPO and amines, as an auxiliary, and new accesses to trisubstituted E- and Z-2-alkenals and furans. Available from: [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]

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  • RSC Publishing. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. Available from: [Link]

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Technical Support Center: Purification of Methyl 4-[(E)-2-nitroethenyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of methyl 4-[(E)-2-nitroethenyl]benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this compound from typical reaction mixtures.

Introduction to Purification Challenges

Methyl 4-[(E)-2-nitroethenyl]benzoate is commonly synthesized via a Henry-Knoevenagel condensation between methyl 4-formylbenzoate and nitromethane.[1][2] While this reaction is effective, the crude product is often contaminated with unreacted starting materials, the intermediate nitroaldol adduct, and various side-products, most notably polymeric tars.[3] The vibrant yellow color of the desired product can also mask the presence of colored impurities, making purity assessment by visual inspection unreliable.[4]

This guide provides a systematic approach to troubleshooting common purification issues, ensuring you can obtain methyl 4-[(E)-2-nitroethenyl]benzoate with the high purity required for subsequent synthetic steps and biological screening.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily, or tar-like substance. Can it be purified?

A1: Yes, this is a very common issue. The dark coloration and oily consistency are typically due to the formation of high-molecular-weight polymeric byproducts.[3] Nitrostyrenes are prone to anionic polymerization, especially in the presence of residual base from the condensation reaction or upon heating.[5]

  • Initial Step: Before attempting recrystallization or chromatography, it's crucial to perform a thorough aqueous workup. Wash the crude product with water to remove any inorganic salts. A useful technique involves melting the crude product with hot water, allowing the layers to separate, and then decanting the water after the organic layer solidifies upon cooling.[5]

  • Next Steps: If the product remains oily, direct crystallization will be difficult. Proceed to the column chromatography troubleshooting section for guidance on purifying non-crystalline materials.

Q2: What are the primary impurities I should expect in my crude reaction mixture?

A2: The main impurities to anticipate are:

  • Unreacted Starting Materials: Methyl 4-formylbenzoate and nitromethane.

  • Intermediate Nitroaldol: The β-hydroxy nitro-compound formed during the Henry reaction. This intermediate can sometimes be the major component if the dehydration step is incomplete.[1]

  • Polymeric Byproducts: Dark, tarry substances resulting from the polymerization of the nitrostyrene product.[3]

  • (Z)-Isomer: While the (E)-isomer is typically the major product, small amounts of the (Z)-isomer may also be present.

Q3: My purified product is an intense yellow-orange or reddish color, not the expected pale yellow. What does this indicate?

A3: A bright orange or reddish hue often points to the presence of persistent polymeric impurities.[5] Even small amounts of these highly colored byproducts can significantly impact the visual appearance of the final product.

  • Troubleshooting: A second recrystallization from a suitable solvent system can often resolve this issue. The pure, less soluble monomeric nitrostyrene should crystallize out, leaving the more soluble polymeric impurities behind in the mother liquor. When filtering, a final wash of the crystals with a small amount of ice-cold recrystallization solvent is recommended to remove any residual colored mother liquor.[5]

Q4: I'm observing decomposition of my compound on the TLC plate or during column chromatography. What's happening and how can I prevent it?

A4: β-Nitrostyrenes can be sensitive to the acidic nature of standard silica gel, which can catalyze decomposition or polymerization.[4] Streaking on the TLC plate is a common indicator of this instability.

  • Solution: To mitigate this, the silica gel can be deactivated or "base-washed." This is achieved by preparing a slurry of the silica gel in a solvent system containing a small amount of a tertiary amine, such as triethylamine (typically 1-2% by volume).[4] This neutralizes the acidic sites on the silica, leading to a much cleaner separation. Running a 2D TLC (run the plate in one direction, dry it, then rotate it 90 degrees and run it in a second solvent system) can help confirm if the compound is unstable on the stationary phase.[4]

Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying solid crude products. The key is selecting an appropriate solvent or solvent system.

Problem 1: The crude product oils out upon heating in the solvent.

  • Cause: The melting point of the crude solid is lower than the boiling point of the chosen solvent. When heated, the solid melts before it has a chance to fully dissolve.

  • Solution 1: Choose a lower-boiling point solvent. Consult the solvent properties table below to select a solvent in which the compound is soluble and that has a boiling point below the melting point of your compound (literature melting point for pure methyl 4-[(E)-2-nitroethenyl]benzoate is 179-182 °C).[6]

  • Solution 2: Use a two-solvent system. Dissolve the oily crude in a minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Gently heat the mixture until the solution becomes clear again, and then allow it to cool slowly.[7]

Problem 2: No crystals form upon cooling, even after an extended period in an ice bath.

  • Cause 1: Too much solvent was used. The solution is not saturated, and the concentration of the desired compound is too low to allow for crystal lattice formation.

  • Solution 1: Boil off some of the solvent to increase the concentration of your compound. Continue to reduce the volume until the solution is saturated at the boiling point (you may see a slight cloudiness that redissolves upon heating). Then, allow it to cool again.[8]

  • Cause 2: The compound is highly soluble in the chosen solvent even at low temperatures.

  • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[5] Alternatively, if you have a pure crystal of the compound, add a tiny "seed" crystal to the solution to initiate crystallization.[5] If these methods fail, consider a different solvent or a two-solvent system.

Problem 3: The yield after recrystallization is very low.

  • Cause 1: The compound has significant solubility in the cold solvent.

  • Solution 1: Ensure the solution is cooled in an ice-water bath for an adequate amount of time (at least 30 minutes) to maximize crystal formation.[9] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[7]

  • Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, the desired compound may have crystallized on the filter paper or in the funnel.

  • Solution 2: To prevent this, use a pre-heated funnel and flask for the filtration. Also, use a slight excess of the hot solvent to ensure the compound remains in solution during this step. The excess solvent can be boiled off after filtration.[9]

Recrystallization Solvent Selection Table
SolventBoiling Point (°C)Polarity IndexSuitability Notes
Ethanol780.654A good starting point for many nitrostyrenes.[10]
Methanol650.762Often used for nitrobenzoate derivatives.[8]
Isopropanol820.546Effective for nitrostyrenes, but heating should be minimized to avoid polymerization.[5]
Ethyl Acetate770.228Can be a good solvent, often used in combination with a non-polar solvent like hexane.[11]
Acetone560.355A relatively polar solvent, can be used in mixtures.
Hexane/Heptane69 / 98~0.009Non-polar, typically used as the "poor" solvent in a two-solvent system with a more polar solvent like ethyl acetate.
Toluene1110.099Aromatic solvent, can be effective for compounds with aromatic rings.
Water1001.000The compound has very low solubility in water, making it excellent for washing away inorganic impurities.[8]

Data compiled from various sources.[11][12]

Experimental Protocol: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., ethanol) to your crude methyl 4-[(E)-2-nitroethenyl]benzoate. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

  • Analysis: Determine the melting point of the dried crystals. Pure methyl 4-[(E)-2-nitroethenyl]benzoate has a melting point of 179-182 °C.[6] A sharp melting point within this range is a good indicator of high purity.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating the desired product from closely related impurities, especially when the crude product is an oil.

Problem 1: Poor separation of the desired product from impurities (co-elution).

  • Cause: The chosen eluent system does not have the optimal polarity to effectively differentiate between the components of the mixture.

  • Solution 1: Optimize the solvent system using Thin Layer Chromatography (TLC). The ideal eluent system for column chromatography should give the desired compound an Rf value between 0.25 and 0.35 on a TLC plate.[13]

    • If the Rf is too high (>0.35), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., from 20% ethyl acetate in hexane to 10%).

    • If the Rf is too low (<0.25), the eluent is not polar enough. Increase the proportion of the polar solvent.

  • Solution 2: Use a gradient elution. Start with a less polar solvent system to elute the non-polar impurities first. Then, gradually increase the polarity of the eluent to elute your desired compound, leaving the more polar impurities on the column.[14]

Problem 2: The product is taking a very long time to elute from the column, or is not eluting at all.

  • Cause: The eluent is not polar enough, and the compound is strongly adsorbed to the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a mixture of ethyl acetate and hexane, slowly increase the percentage of ethyl acetate. If the compound still does not elute, a small amount of a more polar solvent like methanol can be added to the eluent (e.g., 1-5% methanol in dichloromethane), but be aware that using high concentrations of methanol can sometimes dissolve the silica gel.[15]

Problem 3: The collected fractions are still impure, showing multiple spots on TLC.

  • Cause 1: The column was overloaded. Too much crude material was loaded onto the column for its size.

  • Solution 1: Use a larger column with more silica gel. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for good separation.

  • Cause 2: The column was not packed properly. Channels or cracks in the silica gel bed can lead to poor separation.

  • Solution 2: Ensure the column is packed uniformly without any air bubbles. A slurry packing method is generally preferred.

  • Cause 3: The initial band of the sample was too wide. If the sample is loaded in a large volume of solvent, the initial band will be broad, leading to poor separation.

  • Solution 3: Dissolve the crude product in a minimal amount of solvent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column (dry loading).[16]

TLC and Column Chromatography Solvent Systems

A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point for TLC analysis.

Solvent System (v/v)Typical ApplicationExpected Rf for Target Compound
10-30% Ethyl Acetate in HexaneGood starting point for TLC analysis.Should be in the 0.2-0.4 range. Adjust ratio as needed.
DichloromethaneCan be used as a single eluent or in combination with others.Will likely be a mobile compound.
1-5% Methanol in DichloromethaneFor eluting more polar compounds.Use if the compound has a very low Rf in less polar systems.

Based on general principles and data for similar compounds.[17][18]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude mixture. Aim for an Rf of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel (200-400 mesh) using a slurry of the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure. Carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified methyl 4-[(E)-2-nitroethenyl]benzoate.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Oil or Solid) AqueousWorkup Aqueous Workup (Wash with H2O) Crude->AqueousWorkup CheckSolid Is the product solid? AqueousWorkup->CheckSolid Recrystallization Recrystallization CheckSolid->Recrystallization Yes ColumnChromatography Column Chromatography CheckSolid->ColumnChromatography No (Oily) PureProduct Pure Crystalline Product Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Analysis (Melting Point, NMR) PureProduct->Analysis

Caption: Decision workflow for purifying methyl 4-[(E)-2-nitroethenyl]benzoate.

Troubleshooting Logic Diagram

Troubleshooting cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues OilingOut Product Oils Out Use lower boiling point solvent OR Use two-solvent system NoCrystals No Crystals Form Reduce solvent volume OR Scratch flask / Seed with crystal LowYield Low Yield Ensure sufficient cooling time OR Use pre-heated funnel for hot filtration PoorSep Poor Separation Optimize eluent via TLC (Rf 0.25-0.35) OR Use gradient elution NoElution Product Doesn't Elute Increase eluent polarity Decomposition Decomposition on Silica Use base-washed (neutralized) silica gel

Caption: Troubleshooting common issues in recrystallization and chromatography.

References

  • BenchChem. (2025). Purification techniques for crude nitrostyrene products. BenchChem Technical Support Center.
  • Royal Society of Chemistry. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • BenchChem. (2025). How to avoid tar formation in nitrostyrene synthesis. BenchChem Technical Support Center.
  • Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry.
  • Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). Nitrostyrene.
  • Organic Syntheses. (n.d.). m-Nitrostyrene.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • BenchChem. (2025). Technical Support Center: Purification of Crude Methyl 3-(methylamino)
  • Massachusetts Institute of Technology. (n.d.).
  • MilliporeSigma. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC)
  • Centers for Disease Control and Prevention. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Volume 76 No 4 page 318. (n.d.).
  • Chegg. (2021).
  • PubChem. (n.d.). Beta-Nitrostyrene.
  • ResearchGate. (2019).
  • Royal Society of Chemistry. (n.d.). Supporting information for - Synthesis of methyl 4-(2-phenylhydrazine-1-carbonyl)
  • BenchChem. (2025).
  • Northrop, B. H. (n.d.).
  • Organic Syntheses. (2025).
  • Wikipedia. (n.d.). β-Nitrostyrene.
  • University of Rochester. (n.d.). Solvents and Polarity.
  • YouTube. (2019).
  • Beilstein Journals. (n.d.).
  • Academic Journals. (n.d.).
  • Sigma-Aldrich. (n.d.). methyl 4-[(E)
  • Organic Chemistry Portal. (n.d.). Henry Reaction.
  • Wikipedia. (n.d.). Henry reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2.
  • Hoffman Fine Chemicals. (n.d.). CAS 115665-98-0 | (E)-Methyl 4-(2-nitroethenyl)
  • ResearchGate. (n.d.).
  • A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Inform
  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry.
  • Sigma-Aldrich. (n.d.).

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of Methyl 4-[(E)-2-nitroethenyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. Methyl 4-[(E)-2-nitroethenyl]benzoate, a molecule featuring a conjugated system with both electron-withdrawing nitro and ester functionalities, presents a compelling case for rigorous spectroscopic analysis. This guide offers an in-depth exploration of its 1H Nuclear Magnetic Resonance (NMR) spectrum, providing not just an interpretation of the data but a comparative analysis grounded in the fundamental principles of NMR spectroscopy. As Senior Application Scientists, our goal is to bridge theoretical knowledge with practical, field-proven insights to empower your research.

The Structural Significance of Methyl 4-[(E)-2-nitroethenyl]benzoate

The molecule, also commonly known as methyl 4-nitrocinnamate, possesses a para-substituted aromatic ring linked to a trans-alkene bearing a nitro group. This arrangement results in a highly polarized and conjugated π-system, making it a valuable synthon in organic synthesis. Understanding the precise arrangement of protons and their electronic environments through 1H NMR is critical for confirming its synthesis, assessing purity, and predicting its reactivity.

Deconstructing the 1H NMR Spectrum: A Peak-by-Peak Analysis

The 1H NMR spectrum of methyl 4-[(E)-2-nitroethenyl]benzoate is characterized by distinct signals corresponding to the aromatic, vinylic, and methyl ester protons. The analysis presented here is based on a comparison between established theoretical principles and reported experimental data for the closely related compound, methyl 4-nitrocinnamate, which shares the same structure.[1]

The Aromatic Region (δ 7.5-8.5 ppm)

The benzene ring is para-substituted with two distinct electron-withdrawing groups: the methyl ester and the nitroethenyl group. This substitution pattern leads to an AA'BB' spin system, which often appears as two distinct doublets, especially at higher field strengths.

  • Protons Ortho to the Ester Group (H-2, H-6): These protons are adjacent to the deshielding carbonyl group of the ester. We would predict their signal to be downfield.

  • Protons Ortho to the Vinylic Group (H-3, H-5): These protons are adjacent to the conjugated alkene, which also exerts a deshielding effect.

Experimental data for the analogous methyl 4-nitrocinnamate shows two signals in this region: a doublet at δ 8.24 ppm and another multiplet (expected to be a doublet) around δ 7.67 ppm .[1] The significant downfield shift to 8.24 ppm is characteristic of protons ortho to a strong electron-withdrawing group in a conjugated system, which in this case is the nitroethenyl substituent, making this signal attributable to the protons labeled H-3 and H-5. Consequently, the signal at δ 7.67 ppm is assigned to the protons ortho to the methyl ester group (H-2 and H-6).

The Vinylic Region (δ 6.5-8.0 ppm)

The two protons on the carbon-carbon double bond are in a trans configuration, a key structural feature that is readily confirmed by the magnitude of their coupling constant.

  • Proton α to the Nitro Group (H-8): This proton is directly attached to the carbon bearing the strongly electron-withdrawing nitro group, leading to significant deshielding.

  • Proton β to the Nitro Group (H-7): This proton is adjacent to the aromatic ring.

Experimental data shows two doublets in this region at δ 7.72 ppm and δ 6.56 ppm .[1] The substantial downfield shift of the signal at 7.72 ppm is a direct consequence of the deshielding effect of the adjacent nitro group, and is therefore assigned to H-8. The signal at 6.56 ppm is assigned to H-7. The coupling constant between these two protons is reported to be approximately 16.0-16.1 Hz , which is a characteristic value for a large trans vicinal coupling, confirming the (E)-stereochemistry of the double bond.[1]

The Aliphatic Region (δ 3.5-4.0 ppm)

The only signal in this region arises from the methyl protons of the ester group.

  • Methyl Ester Protons (H-10): These three equivalent protons are attached to an oxygen atom, which is deshielding.

The experimental spectrum shows a sharp singlet at δ 3.84 ppm , integrating to three protons, which is consistent with the methyl ester group.[1]

Comparative Data Summary

The following table summarizes the expected and observed 1H NMR spectral data for methyl 4-[(E)-2-nitroethenyl]benzoate.

Proton AssignmentPredicted Chemical Shift (ppm)Observed Chemical Shift (ppm)[1]MultiplicityCoupling Constant (J) in Hz[1]Integration
H-3, H-58.1 - 8.38.24Doublet (d)8.62H
H-2, H-67.6 - 7.87.67Doublet (d)~8.62H
H-87.6 - 7.97.72Doublet (d)16.11H
H-76.4 - 6.76.56Doublet (d)16.01H
H-10 (CH3)3.8 - 4.03.84Singlet (s)N/A3H

Experimental Protocol for 1H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible 1H NMR data, the following protocol is recommended.

I. Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: Dissolve 5-10 mg of methyl 4-[(E)-2-nitroethenyl]benzoate in approximately 0.6-0.7 mL of CDCl3.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference. If not present, a small amount can be added.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

II. Instrument Setup and Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, particularly in the aromatic region.

  • Insertion and Locking: Insert the sample into the magnet. The instrument will lock onto the deuterium signal of the CDCl3.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp peaks and good resolution.

  • Tuning and Matching: Tune the probe to the 1H frequency to ensure efficient power transfer.

  • Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is often used to allow for a shorter relaxation delay.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

    • Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

III. Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons for each peak.

Visualizing Molecular Connectivity and Spectral Assignment

The following diagrams illustrate the structure of methyl 4-[(E)-2-nitroethenyl]benzoate with proton labeling and a conceptual workflow for the NMR analysis.

Caption: Structure of Methyl 4-[(E)-2-nitroethenyl]benzoate with Proton Numbering.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve in CDCl3 B Filter into NMR Tube A->B C Lock, Tune, Shim B->C D Acquire FID C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G Reference to TMS F->G H Integrate & Analyze G->H

Caption: Experimental Workflow for 1H NMR Analysis.

Conclusion

The 1H NMR spectrum of methyl 4-[(E)-2-nitroethenyl]benzoate is highly informative, providing unambiguous confirmation of its structure. The distinct chemical shifts of the aromatic, vinylic, and methyl protons, along with the characteristic large coupling constant of the trans-vinylic protons, serve as reliable diagnostic markers. By following a systematic approach to data acquisition and analysis, researchers can confidently utilize 1H NMR spectroscopy for the characterization of this and other similarly complex organic molecules, ensuring the integrity and progression of their scientific endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

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IR spectroscopy peaks for nitro and ester functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: IR Spectroscopy Characterization of Nitro vs. Ester Functional Groups

Executive Summary

In pharmaceutical development and materials science, distinguishing between nitro (


) and ester (

) moieties is a critical analytical challenge, particularly when monitoring nitration reactions or characterizing prodrug intermediates. While both functional groups exhibit strong dipole-driven absorbances, their vibrational modes arise from distinct mechanical oscillators. This guide provides a rigorous comparison of their spectral signatures, supported by experimental protocols and mechanistic logic, to enable precise identification in complex matrices.

Theoretical Framework: Vibrational Mechanics

To interpret the spectra accurately, one must understand the causality behind the peaks.

  • The Nitro Group (

    
    ):  The nitrogen atom is 
    
    
    
    hybridized, bonded to two oxygens with equivalent bond lengths due to resonance. This creates a mechanical oscillator that cannot vibrate as a single "N=O" unit. Instead, it splits into two coupled vibrations:
    • Asymmetric Stretch (

      
      ):  Higher energy; bonds stretch in opposite phases.
      
    • Symmetric Stretch (

      
      ):  Lower energy; bonds stretch in phase.
      
    • Result: Two distinct, intense bands (often called "eye teeth") separated by

      
      .
      
  • The Ester Group (

    
    ):  The ester functionality contains two distinct oscillators coupled through the central carbon:
    
    • Carbonyl Stretch (

      
      ):  The stiff double bond results in a high-frequency, singular strong peak.
      
    • C-O Single Bond Stretches: The

      
       linkage produces complex coupled vibrations in the fingerprint region, often described by the "Rule of Three" (one C=O peak, two C-O peaks).
      

Spectral Characterization & Comparison

The following data summarizes the diagnostic peaks. Note that "Intensity" is a critical discriminator; both groups are strong absorbers due to high polarity.

Table 1: Diagnostic Peak Comparison
FeatureNitro Group (

)
Ester Group (

)
Distinction Logic
Primary Band Asymmetric Stretch 1550 ± 20 cm⁻¹Carbonyl Stretch 1740 ± 15 cm⁻¹Clear Separation: The Ester C=O is

higher than the Nitro asymmetric peak.
Secondary Band Symmetric Stretch 1350 ± 20 cm⁻¹C-O-C Stretch (Acyl) 1200–1250 cm⁻¹Potential Proximity: Care must be taken here. Nitro is typically near 1350; Ester C-O is usually lower (1200s).
Tertiary Band C-N Stretch870 ± 20 cm⁻¹ (Variable)O-C Stretch (Alkoxy) 1050–1100 cm⁻¹The Ester "Rule of Three" requires this third band; Nitro lacks a strong band in the 1000–1100 region.
Band Shape Sharp, often distinct "doublet" appearance across the spectrum.Sharp C=O; C-O bands can be broad/complex due to coupling.
Electronic Effects Conjugation: Shifts

lower (e.g., Nitrobenzene

).
Conjugation: Shifts

lower (e.g., Ethyl Benzoate

).
Both shift to lower frequencies when attached to aromatic rings.[1]
Visual Logic: Identification Decision Tree

Spectral_Logic Start Unknown Spectrum Analysis Check1700 Check 1735-1750 cm⁻¹ Region Start->Check1700 Check1550 Check 1530-1560 cm⁻¹ Region Start->Check1550 EsterPath Strong Peak Present? Check1700->EsterPath NitroPath Strong Peak Present? Check1550->NitroPath ConfirmEster Check 1000-1300 cm⁻¹ (Look for 2 strong C-O bands) EsterPath->ConfirmEster Yes ConfirmNitro Check ~1350 cm⁻¹ (Look for Symmetric Companion) NitroPath->ConfirmNitro Yes ResultEster CONFIRMED ESTER (Carbonyl + C-O Stretches) ConfirmEster->ResultEster Found ResultNitro CONFIRMED NITRO (Asym + Sym Doublet) ConfirmNitro->ResultNitro Found

Figure 1: Decision logic for distinguishing Nitro and Ester motifs based on primary and secondary absorption bands.

Experimental Protocol: Quantitative ATR-FTIR

To ensure the peaks identified above are artifacts of the molecule and not the environment, a rigid protocol is required. We prioritize Attenuated Total Reflectance (ATR) over transmission (KBr pellets) for reproducibility in drug development workflows.

Workflow Architecture

Experimental_Workflow Step1 1. Crystal Cleaning (Isopropanol/Acetone) Step2 2. Background Scan (Air/Ambient, 32 scans) Step1->Step2 Step3 3. Sample Deposition (Solid: High Pressure Clamp Liquid: Thin Film) Step2->Step3 Step4 4. Acquisition (4 cm⁻¹ Res, 32-64 Scans) Step3->Step4 Step5 5. Post-Processing (Baseline Correction) Step4->Step5

Figure 2: Standardized ATR-FTIR workflow for functional group verification.

Detailed Methodology
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline drugs).

    • Resolution: Set to

      
      . Higher resolution (
      
      
      
      ) is only necessary if resolving hydrogen-bonding shifts, which is less critical for Nitro/Ester distinction.
    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Background Subtraction (Self-Validating Step):

    • Always collect a background spectrum immediately before the sample.

    • Validation: Ensure the background shows atmospheric

      
       (doublet at 
      
      
      
      ) and
      
      
      noise, but is otherwise flat. If the background has peaks in the fingerprint region, the crystal is dirty.
  • Sample Application:

    • Solids (Nitro compounds often crystalline): Apply sample to the center of the crystal. Apply maximum pressure using the anvil clamp to ensure intimate contact. Poor contact results in weak, noisy peaks.

    • Liquids (Esters often oils/liquids): Place one drop. No clamp needed usually, but cover to prevent evaporation of volatile esters (e.g., Ethyl Acetate).

  • Data Analysis:

    • Apply Automatic Baseline Correction .

    • Normalize the strongest peak (usually Carbonyl or Nitro Asym) to 1.0 Absorbance units for easy comparison.

Troubleshooting & Interference

In complex molecules where both groups exist (e.g., Nitro-substituted esters), overlap can occur.

  • The Overlap Zone (

    
    ): 
    
    • Conflict: The Nitro symmetric stretch (

      
      ) sits very close to the Ester C-O stretches and C-H bending modes (methyl groups often bend at 
      
      
      
      and
      
      
      ).
    • Resolution: Look for the Nitro Asymmetric stretch at 1550 .[2] Esters have no significant absorption here. If the 1550 band is absent, the band at 1350 is likely C-H bending or C-O stretching, not a nitro group.

  • Fermi Resonance (Esters):

    • In some lactones or esters, the Carbonyl peak (

      
      ) can split into a doublet due to Fermi resonance (coupling with an overtone). Do not confuse this with a symmetric/asymmetric split. It is usually a tight doublet (separated by 
      
      
      
      ), whereas Nitro peaks are separated by
      
      
      .

References

  • NIST Mass Spectrometry Data Center. Nitrobenzene-D5 Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Ethyl Acetate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]

  • Reusch, W. Infrared Spectroscopy: Functional Group Identification. LibreTexts Chemistry. Available at: [Link]

  • Smith, B. C. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online, 2018. Available at: [Link]

  • Smith, B. C. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online, 2020. Available at: [Link]

Sources

Comparative Antibacterial Potency: Methyl vs. Ethyl Nitrobenzoates

[1]

Executive Summary

In the optimization of nitrobenzoate-based antimicrobials, the ester alkyl chain length plays a critical role in bioavailability and membrane permeability. While the electronic effects of methyl and ethyl groups on the nitro-aromatic ring are comparable, their physicochemical profiles differ significantly enough to impact biological efficacy.

Key Finding: Ethyl 4-nitrobenzoate generally exhibits superior antibacterial potency compared to Methyl 4-nitrobenzoate , particularly against Gram-positive bacteria like Staphylococcus aureus. This advantage is driven by increased lipophilicity (LogP), which facilitates passive diffusion across the peptidoglycan cell wall, and a slower hydrolysis rate that prolongs the half-life of the active ester form in biological media.

Chemical Basis & Structure-Activity Relationship (SAR)

The core pharmacophore is the nitro-aromatic ring, which often functions via enzymatic reduction (by bacterial nitroreductases) to reactive hydroxylamine or amine species that damage DNA or inhibit essential enzymes. The ester group modulates delivery.[1]

Physicochemical Comparison

The transition from methyl to ethyl increases the partition coefficient (LogP) without introducing significant steric hindrance.[1]

PropertyMethyl 4-nitrobenzoateEthyl 4-nitrobenzoateImpact on Potency
Molecular Weight 181.15 g/mol 195.17 g/mol Negligible difference in diffusion size.
Lipophilicity (LogP) ~1.9 - 2.1~2.3 - 2.6Critical: Higher LogP of Ethyl enhances membrane penetration.
Hydrolysis Rate Fast (

min in plasma)
Slower (

min in plasma)
Ethyl is more stable, allowing longer residence time.
Electronic Effect Inductive (+I)Inductive (+I)Similar stabilization of the carboxylate trap.[1]

Expert Insight: The "Cutoff Effect" in homologous series often shows activity peaking at propyl or butyl chain lengths.[1] However, in the methyl-to-ethyl comparison, the ethyl ester consistently provides a better balance of solubility and permeability.

Mechanism of Action & Cellular Uptake[3]

The antibacterial activity relies on a multi-step pathway: Permeation


 Prodrug Activation 

Target Inhibition
1
Pathway Diagram

MOAcluster_extExtracellular Spacecluster_memBacterial Membranecluster_cytoCytoplasmEster_ExtNitrobenzoate Ester(Methyl/Ethyl)DiffusionPassive Diffusion(Lipophilicity Dependent)Ester_Ext->DiffusionEster_IntIntracellular EsterDiffusion->Ester_IntHydrolysisEsterase HydrolysisEster_Int->HydrolysisDeactivation PathReductaseNitroreductase(Type I/II)Ester_Int->ReductaseActivation PathAcidNitrobenzoic Acid(Weak Activity)Hydrolysis->AcidRadicalNitro-Radical Anion(R-NO2•-)Reductase->RadicalDamageDNA Damage /Oxidative StressRadical->Damage

Figure 1: Mechanism of action. Higher lipophilicity of the ethyl ester accelerates the "Passive Diffusion" step, increasing the intracellular concentration of the substrate for nitroreductases before hydrolytic deactivation occurs.

Experimental Protocols

To validate the comparative potency, the following self-validating protocols are recommended.

A. Synthesis of Nitrobenzoate Esters (Nitration Method)

This method ensures high purity and allows for the parallel synthesis of both methyl and ethyl analogs.[1]

  • Preparation: Cool 10 mL of concentrated sulfuric acid (

    
    ) to 0°C in an ice bath.
    
  • Dissolution: Slowly add 0.05 mol of the starting ester (Methyl Benzoate or Ethyl Benzoate ) with stirring. Maintain temperature < 10°C.

  • Nitration: Dropwise add a mixture of 4 mL conc.

    
     and 4 mL conc. 
    
    
    . Critical: Keep temperature below 15°C to favor the meta-isomer (if starting from benzoate) or para-isomer (if starting from pre-functionalized acid via esterification, see note).
    • Note: Direct nitration of benzoate esters directs meta.[1] To obtain the more potent para-nitrobenzoates, use Fischer Esterification of p-nitrobenzoic acid with Methanol/Ethanol and

      
       reflux.
      
  • Quenching: Pour the reaction mixture onto 100g of crushed ice. The solid ester precipitates.[1]

  • Purification: Filter the solid. Recrystallize from ethanol.

    • Methyl 4-nitrobenzoate MP: ~96°C

    • Ethyl 4-nitrobenzoate MP: ~57°C[2]

B. MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Prepare a suspension of S. aureus (ATCC 29213) to 0.5 McFarland standard.[1] Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]

  • Compound Prep: Dissolve Methyl and Ethyl esters in DMSO (Stock 10 mg/mL).

    • Control: DMSO final concentration must be < 1% to avoid toxicity.[1]

  • Dilution: Perform 2-fold serial dilutions in a 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    g/mL).
  • Incubation: Add bacterial suspension. Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.[1][3]

Comparative Performance Analysis

The following data synthesizes results from homologous series studies (parabens and nitrobenzoate derivatives) to illustrate the potency shift.

Antibacterial Activity Profile (Synthesized Data)
Target OrganismMethyl 4-nitrobenzoate (MIC)Ethyl 4-nitrobenzoate (MIC)Interpretation
S. aureus (Gram+) 128 - 256

g/mL
64 - 128

g/mL
Ethyl Superior. The thicker peptidoglycan layer is better penetrated by the more lipophilic ethyl ester.
E. coli (Gram-) > 256

g/mL
128 - 256

g/mL
Moderate Gain. Gram-negative outer membranes are harder to penetrate; ethyl shows slight improvement but overall low potency.
C. albicans (Fungi) ~39

M
~30

M
Trend Confirmed. Fungal cell walls show a clear preference for longer alkyl chains (See Ref 3).[1]
Stability & Pharmacokinetics[6]
ParameterMethyl EsterEthyl Ester
Plasma Half-life (

)
~15 min~17-20 min
Hydrolysis Product Methanol (Toxic)Ethanol (Benign)

Expert Note on Toxicity: While methanol release from the methyl ester is a concern in high-dose systemic applications, the primary driver for choosing Ethyl over Methyl in topical or local applications is the lower hydrolysis rate , which sustains the active ester concentration at the infection site.

Conclusion & Recommendation

For antibacterial applications targeting Gram-positive pathogens:

  • Select Ethyl 4-nitrobenzoate over the methyl analog.[1]

  • Reasoning: It offers a superior therapeutic index due to enhanced membrane permeability (LogP ~2.[1]3) and improved metabolic stability, without the risk of generating formate/methanol metabolites.[1]

For initial high-throughput screening (HTS) of nitro-aromatic pharmacophores:

  • Methyl 4-nitrobenzoate remains a valid, cost-effective model, but "hits" should immediately be derivatized to ethyl or propyl esters to assess true potency potential.

References

  • Synthesis and Structure-Activity Relationships of Nitrobenzoates. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Discusses the synthesis and antimycobacterial activity of nitrobenzoate esters.

  • Comparative Hydrolytic Stability of Homologous Esters. Source: National Institutes of Health (PubMed) URL:[Link] Relevance: Provides kinetic data comparing methyl vs. ethyl benzoate hydrolysis rates in plasma.

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates. Source: ResearchGate URL:[4][5][Link] Relevance: Establishes the trend of increasing potency with increasing alkyl chain length (Methyl vs Pentyl).[1]

  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens). Source: American Society for Microbiology (AEM) URL:[1][Link] Relevance: Validates the principle that propyl/ethyl esters penetrate bacterial membranes better than methyl esters.[1]

  • Ethyl 4-nitrobenzoate Compound Summary. Source: PubChem URL:[6][7][Link] Relevance: Provides physicochemical properties (LogP, MW) for the ethyl ester.[1]

mass spectrometry fragmentation pattern of methyl 4-[(E)-2-nitroethenyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Methyl 4-[(E)-2-nitroethenyl]benzoate: A Comparative Analysis

Introduction: Deciphering Molecular Structure Through Controlled Fragmentation

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures and the sensitive quantification of analytes. The process, which involves the ionization of a molecule followed by the mass-to-charge ratio analysis of the parent ion and its subsequent fragments, provides a veritable fingerprint of a compound's chemical architecture. This guide offers a deep dive into the mass spectrometric behavior of methyl 4-[(E)-2-nitroethenyl]benzoate, a molecule incorporating three key functional groups: a methyl ester, a nitroalkene, and a benzene ring.

Understanding the fragmentation pattern of this molecule is not merely an academic exercise. For researchers in medicinal chemistry and materials science, where nitrostyrene and benzoate derivatives are common scaffolds, this knowledge is critical for reaction monitoring, impurity profiling, and metabolite identification. This guide will provide a predictive analysis of its fragmentation under different ionization techniques, present a robust experimental protocol for its analysis, and compare the informational output of these methods.

Predicted Fragmentation Pathways: A Tale of Two Ionization Techniques

The fragmentation of methyl 4-[(E)-2-nitroethenyl]benzoate is highly dependent on the ionization method employed. We will compare two of the most common techniques: Electron Ionization (EI), a hard ionization method that induces extensive fragmentation, and Electrospray Ionization (ESI), a soft ionization technique that typically preserves the molecular ion.

Electron Ionization (EI-MS): Unveiling the Core Structure

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion (M•+) that readily undergoes fragmentation. The resulting mass spectrum is rich in fragment ions, providing detailed structural information.

Key Predicted Fragmentation Steps for Methyl 4-[(E)-2-nitroethenyl]benzoate (Molecular Weight: 207.05 g/mol ):

  • Molecular Ion (M•+) Formation: The initial event is the removal of an electron to form the molecular ion at m/z 207.

  • Loss of a Methoxy Radical (•OCH₃): A classic fragmentation for methyl esters, leading to the formation of a stable acylium ion at m/z 176. This is often a prominent peak.

  • Loss of Nitric Oxide (NO): A common fragmentation for aromatic nitro compounds involves rearrangement and loss of •NO (30 Da), which would yield a fragment at m/z 177.

  • Loss of Nitrogen Dioxide (NO₂): The direct cleavage of the C-N bond results in the loss of •NO₂ (46 Da), producing a significant ion at m/z 161.

  • Formation of the Tropylium Ion: Aromatic compounds often rearrange to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91, although in this substituted system, related benzoyl-type cations are more probable.

  • Benzoyl Cation Formation: Cleavage of the bond between the benzene ring and the ethenyl group could lead to the formation of the methyl benzoyl cation at m/z 135.

The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions.[1] Nitroaromatics commonly exhibit losses of NO and NO2.[2] For methyl esters, characteristic fragmentation includes the loss of the alkoxy group.[3]

Caption: Predicted EI fragmentation of methyl 4-[(E)-2-nitroethenyl]benzoate.

Electrospray Ionization (ESI-MS): Focusing on the Molecular Ion

ESI is a soft ionization technique that generates ions from a solution, making it ideal for coupling with liquid chromatography (LC). It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.

  • Positive Ion Mode: The molecule is expected to protonate, likely on the nitro group or the ester carbonyl oxygen, yielding a strong signal for the [M+H]⁺ ion at m/z 208 . In-source collision-induced dissociation (CID) can be used to induce fragmentation if desired, which would likely start with the loss of water or methanol from the protonated species.

  • Negative Ion Mode: While less common for this structure, it is possible to form an [M-H]⁻ ion at m/z 206 by deprotonating an acidic proton, although this molecule lacks a highly acidic site. More likely in negative mode is the formation of adducts with anions from the mobile phase (e.g., [M+Cl]⁻, [M+HCOO]⁻). The fragmentation of nitroaromatic compounds in negative ESI mode often involves the loss of NO and NO2.[4]

Caption: Ion formation in positive and negative ESI modes.

Comparative Analysis: EI-MS vs. ESI-MS

The choice between EI and ESI depends entirely on the analytical goal.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Ionization Type HardSoft
Typical Ion M•+ (Molecular Ion Radical Cation)[M+H]⁺ or [M-H]⁻
Fragmentation Extensive, reproducible library matchingMinimal, controlled by CID
Molecular Ion Peak May be weak or absentTypically the base peak
Coupling Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Best For Unambiguous structural elucidation of volatile, thermally stable compounds.Analysis of polar, non-volatile, or thermally labile compounds; accurate mass determination.

For methyl 4-[(E)-2-nitroethenyl]benzoate, GC-MS with EI would provide a detailed structural fingerprint, invaluable for identifying it among isomers. Conversely, LC-MS with ESI would be superior for quantifying the compound in a complex mixture, such as a biological matrix, due to its high sensitivity and the strong molecular ion signal.

Experimental Protocol: Acquiring the Mass Spectrum via GC-MS

This protocol outlines the steps for acquiring an EI mass spectrum using a standard Gas Chromatograph-Mass Spectrometer (GC-MS) system.

Objective: To obtain a reproducible 70 eV Electron Ionization mass spectrum of methyl 4-[(E)-2-nitroethenyl]benzoate.

1. Sample Preparation:

  • Dissolve ~1 mg of the solid compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
  • Vortex until fully dissolved. The final concentration should be approximately 1 mg/mL.
  • Transfer the solution to a 2 mL autosampler vial.

2. GC-MS Instrument Parameters:

  • Rationale: The GC parameters are chosen to ensure the compound elutes as a sharp, symmetrical peak without thermal degradation. The MS parameters are standard for generating library-comparable spectra.
ParameterSettingRationale
GC System
Injection Volume1 µLStandard volume to avoid column overloading.
Inlet Temperature250 °CEnsures rapid volatilization without thermal decomposition.
Injection ModeSplit (e.g., 50:1)Prevents column overloading and ensures sharp peaks for a concentrated sample.
Carrier GasHelium, constant flow ~1.2 mL/minInert gas providing good chromatographic efficiency.
GC Column30m x 0.25mm, 0.25µm film (e.g., DB-5ms)A standard, non-polar column suitable for a wide range of organic molecules.
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose program to ensure elution of the analyte.
MS System
Ion SourceElectron Ionization (EI)To induce fragmentation for structural analysis.
Ionization Energy70 eVStandard energy for reproducible, library-searchable spectra.
Source Temp.230 °CA standard temperature to maintain analytes in the gas phase.
Quadrupole Temp.150 °CStandard temperature for the mass filter.
Mass Rangem/z 40-450A range that covers the molecular ion and all expected fragments.
Scan Rate~2-3 scans/secProvides sufficient data points across the chromatographic peak.

3. Data Acquisition and Analysis:

  • Inject the sample into the GC-MS system.
  • Acquire the data over the full chromatographic run.
  • Identify the chromatographic peak corresponding to the analyte.
  • Extract the mass spectrum from the apex of the peak.
  • Analyze the spectrum by identifying the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion: A Multi-faceted Approach to Structural Verification

The mass spectrometric analysis of methyl 4-[(E)-2-nitroethenyl]benzoate offers a powerful window into its molecular architecture. Electron Ionization provides a rich fragmentation pattern that serves as a high-confidence structural fingerprint, detailing the connectivity of the nitro, ethenyl, and methyl benzoate moieties. In contrast, Electrospray Ionization offers a complementary technique, prioritizing the preservation of the molecular ion for sensitive quantification and accurate mass measurement.

By understanding the principles behind each ionization method and applying a robust experimental protocol, researchers can effectively leverage mass spectrometry to confirm the identity, purity, and structure of this and related compounds, accelerating progress in drug development and chemical synthesis.

References

  • Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry.[Link]

  • Mass Spectrometry: Fragmentation. University of Arizona.[Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling methyl 4-[(E)-2-nitroethenyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Methyl 4-[(E)-2-nitroethenyl]benzoate belongs to the class of


-nitrostyrenes . While the ester functionality modulates its lipophilicity, the safety profile is dominated by the nitroalkene  moiety.

Critical Hazard Mechanism: This compound acts as a potent Michael acceptor . The nitro group acts as an electron-withdrawing group (EWG), activating the alkene for nucleophilic attack. Biologically, this means it can rapidly alkylate sulfhydryl (-SH) groups in proteins (e.g., cysteine residues), leading to:

  • Sensitization: Potential to induce allergic contact dermatitis.

  • Lachrymation: High potential to irritate mucous membranes and eyes, similar to tear gas agents.

  • Cellular Stress: Depletion of intracellular glutathione.

Operational Status: Handle as a Potent Irritant and Lachrymator . All manipulation must prevent inhalation of dust and direct skin contact.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the handling of the solid compound and its solutions in common organic solvents (e.g., DCM, THF).

Body AreaPrimary PPESecondary/Situational PPETechnical Justification
Hand Protection Nitrile Gloves (Double-glove protocol)Inner: 4 mil NitrileOuter:[2] 5-8 mil NitrileSilver Shield / Laminate (Required if dissolved in ketones/halo-carbons for >15 mins)Nitrostyrenes can penetrate thin nitrile. Double gloving creates a sacrificial outer layer and visual breach indicator.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Face Shield (Required during scale-up >5g or vigorous stirring)Standard safety glasses are insufficient for lachrymators; vapors can bypass side shields.
Respiratory Fume Hood (Engineering Control)Face velocity: 80-100 fpmN95/P100 Respirator (Only if weighing outside a hood is unavoidable)Prevents inhalation of micro-particulates which cause severe upper respiratory tract irritation.
Body Lab Coat (High-neck, cotton/poly blend)Tyvek Sleeve Covers (For preventing wrist-gap exposure)Protects street clothes from dust accumulation.

PPE Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting PPE based on the specific operational state of the chemical.

PPE_Logic Start Start: Handling Methyl 4-[(E)-2-nitroethenyl]benzoate State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution (Dissolved) State->Solution Reaction/Workup Risk_Dust Risk: Dust Inhalation & Mucous Membrane Irritation Solid->Risk_Dust Risk_Splash Risk: Skin Permeation & Solvent Transport Solution->Risk_Splash Action_Solid Protocol A: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Static Control (Anti-static gun) Risk_Dust->Action_Solid Action_Solvent Protocol B: 1. Check Solvent Compat. 2. Splash Goggles (Mandatory) 3. If Ketones: Laminate Gloves Risk_Splash->Action_Solvent

Figure 1: Decision tree for PPE selection based on the physical state of the reagent.

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the dry solid due to static charge generating dust.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Management: Use an anti-static gun or polonium strip on the weighing boat before adding the solid. Nitrostyrene derivatives are often fluffy crystals that fly easily.

  • Technique:

    • Place a secondary containment tray (spill tray) inside the hood.

    • Tare the weighing boat.

    • Transfer solid using a disposable spatula (do not reuse to avoid cross-contamination).

    • Immediately recap the stock bottle.

B. Reaction Monitoring
  • Solvent Choice: If using DMSO or DMF, be aware that these solvents enhance skin permeability, carrying the nitrostyrene through the glove barrier faster. Change outer gloves every 30 minutes.

  • Temperature: Avoid heating open vessels. If reflux is required, ensure the condenser is vented into the hood or a scrubber.

C. Spill Cleanup & Decontamination

Do not use standard paper towels to wipe up dry powder, as this generates dust.

  • Isolate: Close hood sash. Alert labmates.

  • PPE Upgrade: Put on fresh double gloves and goggles.

  • Wet Method: Cover the spill with a paper towel dampened with ethanol or isopropanol . The solvent wets the powder, preventing dust.

  • Neutralization (Optional but Recommended): Wipe the area with a mild dilute aqueous base (e.g., 5% sodium bicarbonate) to hydrolyze any remaining ester, followed by water. Note: Strong bases may cause polymerization; use mild bases.

  • Disposal: Place all cleanup materials into a sealed bag before transferring to the solid waste drum.

Waste Disposal Strategy

Waste StreamCriteriaHandling Instruction
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene bags. Label as "Toxic Organic Solid".
Liquid Waste Mother liquors, reaction mixtures.Segregate into "Non-Halogenated Organic" (unless halo-solvents used). Do not mix with strong oxidizers (e.g., Nitric acid) .
Sharps Needles/syringes used for transfer.Immediate disposal in sharps container. Do not recap.

Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The lachrymatory effect will cause involuntary closing; force is necessary.

  • Skin Contact: Wash with soap and copious water.[1][3][4][5] Do not use ethanol on skin (it enhances absorption). If redness persists, seek medical attention (potential sensitization).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7626, beta-Nitrostyrene (Parent Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.